molecular formula C11H15NO B6230178 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline CAS No. 42835-96-1

6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B6230178
CAS No.: 42835-96-1
M. Wt: 177.2
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Description

6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 42835-96-1) is a quinoline derivative utilized in organic synthesis and pharmaceutical research. With the molecular formula C11H15NO and a molecular weight of 177.24 g/mol, it serves as a versatile chemical intermediate . The 6-methoxy-1,2,3,4-tetrahydroquinoline scaffold is a key building block in medicinal chemistry. Research on this core structure has shown that it can serve as a privileged scaffold for designing potent anticancer agents . Specifically, analogues based on this structure have been developed as a novel class of tubulin polymerization inhibitors, which target the colchicine binding site . These inhibitors disrupt microtubule formation, a critical process in cell division, making them promising candidates for investigating new cancer therapies, including treatments for drug-resistant cancers . Furthermore, related quinoline derivatives have been explored for their potential to inhibit P-glycoprotein (P-gp), a key mediator of multidrug resistance in cancer cells . By inhibiting this efflux pump, researchers aim to enhance the efficacy of chemotherapeutic drugs. This product is intended for research purposes as a chemical precursor and building block for the synthesis of more complex bioactive molecules. 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

42835-96-1

Molecular Formula

C11H15NO

Molecular Weight

177.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While specific data for this molecule is limited, this document leverages established principles of organic synthesis, spectroscopic analysis, and the known biological activities of the broader tetrahydroquinoline class to offer a robust framework for its study and application.

Introduction: The Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2] The substituents on the tetrahydroquinoline ring system play a crucial role in modulating the pharmacological profile of these molecules. The presence of a methoxy group at the 6-position and a methyl group at the 2-position of the tetrahydroquinoline ring, as in the case of 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline, is anticipated to influence its biological and physicochemical properties.

The methoxy group, an electron-donating substituent, can impact the molecule's pharmacokinetics and pharmacodynamics.[3] The methyl group at the chiral center (C2) introduces stereochemistry, which can lead to stereoselective interactions with biological targets.

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the commercially available p-anisidine.

Synthesis_Workflow cluster_step1 Step 1: Skraup-Doebner-von Miller Reaction cluster_step2 Step 2: Catalytic Hydrogenation A p-Anisidine D 6-methoxy-2-methylquinoline A->D Reaction B Crotonaldehyde B->D C Acid Catalyst (e.g., HCl, H2SO4) Oxidizing Agent (e.g., Nitrobenzene) C->D E 6-methoxy-2-methylquinoline G 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline E->G Reduction F H2, Pd/C F->G

Caption: Proposed two-step synthesis of 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline.

Experimental Protocol: Synthesis of 6-methoxy-2-methylquinoline (Step 1)

This protocol is adapted from the general principles of the Skraup-Doebner-von Miller reaction for quinoline synthesis.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add p-anisidine and a suitable acid catalyst (e.g., concentrated hydrochloric acid).

  • Addition of Reagents: While stirring, slowly add crotonaldehyde from the dropping funnel. An oxidizing agent, such as nitrobenzene (which can also act as the solvent), is then added.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, the reaction mixture is cooled and made alkaline with a sodium hydroxide solution. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford pure 6-methoxy-2-methylquinoline.

Experimental Protocol: Synthesis of 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline (Step 2)

This protocol is based on standard catalytic hydrogenation procedures for the reduction of quinolines.[4]

  • Reaction Setup: Dissolve 6-methoxy-2-methylquinoline in a suitable solvent (e.g., ethanol or methanol) in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: The vessel is connected to a hydrogen source and pressurized. The reaction mixture is stirred vigorously at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.

  • Work-up and Isolation: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The resulting 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline can be purified by column chromatography or crystallization.

Structural Elucidation and Characterization

The structure of 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline can be unequivocally confirmed through a combination of spectroscopic techniques. The expected data presented below are based on the analysis of structurally similar compounds.[5][6]

Chemical Structure

Chemical_Structure compound compound

Caption: Chemical structure of 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline.[4]

Spectroscopic Data (Predicted)
Technique Expected Observations
¹H NMR Aromatic protons on the benzene ring, a singlet for the methoxy group protons (~3.8 ppm), signals for the aliphatic protons of the tetrahydroquinoline ring system including a multiplet for the proton at C2, and a doublet for the methyl group at C2.
¹³C NMR Signals for the aromatic carbons, the methoxy carbon (~55 ppm), and the aliphatic carbons of the heterocyclic ring, including the chiral center at C2 and the methyl carbon.
IR Spectroscopy Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching of the methoxy group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₅NO, M.W. 177.24 g/mol ).[4]

Potential Biological Activities and Therapeutic Applications

While specific biological data for 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline is not extensively documented, the broader class of tetrahydroquinolines has shown significant promise in various therapeutic areas.

Anticancer Activity

Many substituted tetrahydroquinolines have demonstrated potent anticancer activity.[1] One of the established mechanisms of action for some quinoline derivatives is the inhibition of tubulin polymerization, a critical process in cell division.[7]

Tubulin_Polymerization_Inhibition cluster_pathway Mechanism of Tubulin Polymerization Inhibition Tubulin αβ-Tubulin Dimers MT Microtubules Tubulin->MT Polymerization MT->Tubulin Depolymerization Apoptosis Apoptosis MT->Apoptosis Disruption of Mitotic Spindle Compound 6-methoxy-2-methyl-1,2,3,4- tetrahydroquinoline (Hypothesized) Compound->Tubulin Compound->MT Inhibits Polymerization

Caption: Hypothesized mechanism of anticancer activity via tubulin polymerization inhibition.

Antimicrobial and Other Activities

Derivatives of tetrahydroquinoline have also been investigated for their antibacterial, antifungal, and antiviral activities.[2] The specific substitution pattern on the aromatic and heterocyclic rings is a key determinant of the antimicrobial spectrum and potency. Furthermore, some tetrahydroisoquinoline derivatives, which are structurally related, have shown activity as sigma-2 receptor ligands with potential applications in cancer imaging and therapy.[8]

Future Directions and Research Opportunities

6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline represents a promising, yet underexplored, chemical entity. Future research should focus on:

  • Optimized Synthesis: Development and optimization of a high-yielding and scalable synthetic route.

  • Full Spectroscopic Characterization: Detailed analysis of its NMR, IR, and mass spectra to confirm its structure and provide a reference for future studies.

  • Biological Screening: A comprehensive evaluation of its biological activities, including its anticancer, antimicrobial, and neuroprotective potential.

  • Stereoselective Synthesis and Evaluation: As the compound is chiral, the synthesis of individual enantiomers and the evaluation of their stereospecific biological activities are of significant interest.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of a library of related analogs to establish clear structure-activity relationships, guiding the design of more potent and selective therapeutic agents.

References

  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline - MDPI. Available from: [Link]

  • 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | C10H13NO | CID 39356 - PubChem. Available from: [Link]

  • Tetrahydroquinoline synthesis - Organic Chemistry Portal. Available from: [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC. Available from: [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed. Available from: [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative - Semantic Scholar. Available from: [Link]

  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Available from: [Link]

  • Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline - PrepChem.com. Available from: [Link]

  • 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | C14H21NO | CID 86013 - PubChem. Available from: [Link]

  • Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites - ResearchGate. Available from: [Link]

  • N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC. Available from: [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC. Available from: [Link]

  • 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline - PubChemLite. Available from: [Link]

  • 6-Methyl-1,2,3,4-tetrahydroquinoline - the NIST WebBook. Available from: [Link]

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration - ResearchGate. Available from: [Link]

  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino - Malaria World. Available from: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline for Researchers and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These compounds have garnered significant interest due to their diverse pharmacological applications, including roles as anti-cancer, anti-inflammatory, anti-diabetic, and anti-HIV agents.[1][2] The specific substitution pattern on the THQ ring system profoundly influences its biological and chemical properties. This guide focuses on a particular derivative, 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline, providing a technical overview for its synthesis, characterization, and potential applications.

Part 1: Physicochemical Properties and Identification

The physicochemical properties of 6-methoxy-1,2,3,4-tetrahydroquinoline are well-characterized. The introduction of a methyl group at the 2-position is expected to subtly alter these properties, primarily by increasing the molecular weight and lipophilicity.

Property6-methoxy-1,2,3,4-tetrahydroquinoline6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline (Predicted)Source
CAS Number 120-15-0Not readily available[4][5]
Molecular Formula C10H13NOC11H15NO[3][4]
Molecular Weight 163.22 g/mol 177.24 g/mol [3][6]
Appearance White to yellow or brown low-melting solidLikely a pale yellow to brown liquid or low-melting solid[4]
Melting Point 34-41 °CExpected to be similar or slightly lower[5][6]
IUPAC Name 6-methoxy-1,2,3,4-tetrahydroquinoline6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline[3][6]
SMILES COC1=CC2=C(C=C1)NCCC2CC1CCC2=C(N1)C=CC(=C2)OC[3][6]
InChIKey FRXSZNDVFUDTIR-UHFFFAOYSA-NFFNZAVKUPGTJAX-UHFFFAOYSA-N[3][6]

Part 2: Synthesis and Mechanistic Insights

The synthesis of substituted tetrahydroquinolines can be achieved through various routes. A common and effective method involves the reduction of the corresponding quinoline precursor.

General Workflow for Synthesis

The synthesis of 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline logically proceeds in two main stages: first, the construction of the substituted quinoline ring, followed by its reduction.

G cluster_0 Stage 1: Quinoline Synthesis cluster_1 Stage 2: Reduction to Tetrahydroquinoline p_anisidine p-Anisidine (p-methoxyaniline) reaction1 Iodine-Catalyzed Condensation p_anisidine->reaction1 vinyl_ether Vinyl Ether (e.g., Ethyl Vinyl Ether) vinyl_ether->reaction1 quinoline 6-methoxy-2-methylquinoline hydrogenation Catalytic Hydrogenation (e.g., [Ru(p-cymene)Cl2]2/I2) quinoline->hydrogenation reaction1->quinoline thq 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrogenation->thq

Fig 1. General two-stage synthesis workflow.
Experimental Protocol: Synthesis of 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline

This protocol is adapted from established methods for similar derivatives.[9]

Stage 1: Synthesis of 6-methoxy-2-methylquinoline

  • Reaction Setup: To a solution of p-anisidine (1a) in a suitable solvent like dichloromethane, add a catalytic amount of iodine.

  • Reagent Addition: Slowly add ethyl vinyl ether (2a) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC). A metal-free condensation reaction catalyzed by iodine is an efficient method for this step.[9]

  • Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent. The crude product is then purified by column chromatography to yield 6-methoxy-2-methylquinoline.

Stage 2: Reduction to 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline

  • Catalyst System: A highly efficient method for the hydrogenation of substituted quinolines utilizes a ruthenium catalyst, such as [Ru(p-cymene)Cl2]2/I2.

  • Hydrogenation: Dissolve the 6-methoxy-2-methylquinoline from Stage 1 in a suitable solvent (e.g., methanol) in a high-pressure reactor. Add the catalyst system.

  • Reaction Conditions: Pressurize the reactor with hydrogen gas and heat as required. The reaction is typically run until hydrogen uptake ceases.

  • Isolation: After cooling and depressurizing, filter the catalyst. The solvent is removed under reduced pressure, and the resulting crude product is purified to yield the final 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline.

Causality and Experimental Choices
  • Choice of Catalyst (Stage 1): Iodine is a mild, inexpensive, and metal-free catalyst that efficiently promotes the condensation reaction between anilines and vinyl ethers to form quinolines.[9] This avoids the use of harsh acids or expensive metal catalysts.

  • Choice of Catalyst (Stage 2): While various reducing agents can be used, catalytic hydrogenation is often preferred for its high yield and cleaner reaction profile. The [Ru(p-cymene)Cl2]2/I2 system has been shown to be highly effective for the hydrogenation of quinolines, providing a reliable route to the desired tetrahydroquinoline.

Part 3: Applications in Drug Discovery and Research

The 6-methoxy-1,2,3,4-tetrahydroquinoline scaffold is a key pharmacophore in the development of novel therapeutics, particularly in oncology.

Mechanism of Action: Tubulin Polymerization Inhibition

Derivatives of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline have been identified as potent inhibitors of tubulin polymerization.[10] They act by binding to the colchicine site on β-tubulin, which disrupts the dynamic assembly and disassembly of microtubules. This process is critical for cell division, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells.

G cluster_process Normal Cellular Process thq 6-Methoxy-THQ Derivative tubulin α/β-Tubulin Dimers thq->tubulin Binds to Colchicine Site microtubule Microtubule Assembly tubulin->microtubule Polymerization mitosis Mitosis / Cell Division microtubule->mitosis apoptosis Apoptosis in Cancer Cell microtubule->apoptosis mitosis->apoptosis

Fig 2. Proposed mechanism of action for THQ derivatives as tubulin inhibitors.

The introduction of a 2-methyl group on the 6-methoxy-THQ core could modulate this activity. The methyl group may enhance binding affinity through favorable hydrophobic interactions within the colchicine pocket or alter the compound's metabolic stability, making it a compelling target for structure-activity relationship (SAR) studies. Research has shown that even small structural modifications to this scaffold can lead to significant changes in cytotoxic potency, with some analogues exhibiting GI50 values in the nanomolar range, exceeding the potency of established drugs like paclitaxel, especially against drug-resistant cell lines.[10]

Part 4: Analytical Methodologies

For researchers synthesizing or working with 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline, proper analytical characterization is crucial.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra would be expected to show characteristic signals for the aromatic protons, the methoxy group, the aliphatic protons on the tetrahydro- portion of the ring, and a distinct signal for the methyl group at the 2-position.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula (C11H15NO).

  • Chromatography: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are vital for assessing the purity of the synthesized compound.

References

  • PubChem. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. [Link]

  • ResearchGate. Improved and Practical Synthesis of 6Methoxy1,2,3,4- tetrahydroisoquinoline Hydrochloride. [Link]

  • ResearchGate. Synthesis of 6-methoxy-2-methylquinoline 3a. [Link]

  • HETEROCYCLES. CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE AND 2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE. [Link]

  • PrepChem.com. Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline. [Link]

  • Future Medicinal Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • PMC. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. [Link]

  • PubChemLite. 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline. [Link]

  • ResearchGate. Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. [Link]

  • ResearchGate. Drugs incorporating tetrahydroquinolines. [Link]

Sources

Therapeutic Architecture of 6-Methoxy-2-Methyl-1,2,3,4-Tetrahydroquinoline: From Privileged Scaffold to Covalent Inhibitors

[1]

Executive Summary

The 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline (6-MeO-2-Me-THQ) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its fully aromatic quinoline counterparts (e.g., quinine, primaquine), the tetrahydroquinoline (THQ) core offers a distinct three-dimensional topography due to the saturation of the pyridine ring.[1]

This guide analyzes the therapeutic utility of 6-MeO-2-Me-THQ, emphasizing its role as a chiral intermediate for next-generation therapeutics.[1] Key value drivers include:

  • Metabolic Stability: The C2-methyl group sterically hinders

    
    -oxidation, a common metabolic clearance pathway for cyclic amines.
    
  • Electronic Tuning: The C6-methoxy group serves as an electron-donating group (EDG), enhancing the nucleophilicity of the N1 position for derivatization while mimicking the pharmacophore of established antimalarials.[1]

  • Recent Breakthroughs: 2023 data identifies this scaffold as a primary recruitment module for covalent helicase inhibitors targeting SARS-CoV-2 (nsp13) and cancer-associated RecQ helicases (WRN, BLM).[1]

Chemical Architecture & Synthesis[1][2]

Structural Analysis

The molecule possesses a single chiral center at the C2 position. The biological activity of derivatives is often stereodependent, necessitating enantioselective synthesis or resolution.[1]

FeatureChemical ConsequenceBiological Implication
N1-Amine Secondary amine (

)
Critical handle for functionalization (e.g., chloroacetylation for covalent binding).[1]
C2-Methyl Chiral center (

)
Induces ring pucker; dictates binding pocket fit; blocks metabolic

-hydroxylation.[1]
C6-Methoxy EDG on aromatic ringIncreases electron density; mimics quinoline antimalarials; potential H-bond acceptor.
Synthetic Pathways

Two primary routes dominate the production of high-purity 6-MeO-2-Me-THQ: Catalytic Hydrogenation (from aromatic precursors) and the Povarov Reaction (de novo ring construction).[1]

Protocol A: Transfer Hydrogenation (High Yield)
  • Precursor: 6-Methoxy-2-methylquinoline (Quinaldine derivative).[1]

  • Reagents: Hantzsch ester (HEH) or

    
    /Pd-C.[1]
    
  • Mechanism: Hydride transfer to the electron-deficient pyridine ring.

Step-by-Step Protocol:

  • Dissolution: Dissolve 6-methoxy-2-methylquinoline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 10 mol% chiral phosphoric acid (for enantioselective) or Pd/C (for racemic).[1]

  • Reduction: Introduce hydrogen source (50 psi

    
     gas or 1.2 eq Hantzsch ester). Stir at 25°C for 12 hours.
    
  • Workup: Filter through Celite. Wash with sat.

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc 9:1). Yields typically >90%.[2]

SynthesisPathwaycluster_0Precursorcluster_1Reduction Phasecluster_2Target ScaffoldQ6-Methoxy-2-methylquinoline(Aromatic)Step1H2 / Pd-C(Racemic)Q->Step1Step2Chiral Phosphoric Acid(Enantioselective)Q->Step2THQ6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinolineStep1->THQ>90% YieldStep2->THQ>95% ee

Figure 1: Synthetic routes for generating the tetrahydroquinoline core. The reduction of the aromatic precursor is preferred for industrial scalability.

Therapeutic Applications & Mechanism of Action[3]

Covalent Helicase Inhibition (Oncology & Antiviral)

Context: A 2023 study highlighted the 6-MeO-2-Me-THQ core as a "scout fragment" for ligandable sites on helicases.[1]

  • Target: RecQ helicases (WRN, BLM) and SARS-CoV-2 nsp13.[1]

  • Mechanism: The secondary amine at N1 is derivatized with an electrophilic "warhead" (e.g., chloroacetamide).[1] The THQ core binds to an allosteric pocket, positioning the warhead to covalently modify a non-catalytic cysteine residue.[1]

  • Significance: WRN helicase is a synthetic lethal target in microsatellite instability-high (MSI-H) cancers.[1]

Key Data:

Compound Variant Target IC50 / Binding Mode Outcome

| N-Chloroacetyl-6-MeO-2-Me-THQ | SARS-CoV-2 nsp13 |


(S)-Enantiomer1
Antimalarial & Antiparasitic Activity

Context: The scaffold mimics the A/B ring system of Primaquine and Sitamaquine.

  • Mechanism: Unlike fully aromatic quinolines that intercalate DNA or inhibit heme polymerization, THQ derivatives often act by disrupting redox homeostasis in the parasite.[1] The reduced ring system can participate in redox cycling, generating reactive oxygen species (ROS) within the parasitic vacuole.[1]

  • SAR Insight: The 6-methoxy group is non-negotiable; removing it results in a >10-fold loss of potency against P. falciparum.

Melatonin Receptor Modulation (Neurology)

Context: N-acylaminoethyl derivatives of 6-MeO-2-Me-THQ act as ligands for MT1/MT2 receptors.

  • Application: Glioblastoma treatment and circadian rhythm regulation.

  • Logic: The methoxy group on the THQ ring mimics the 5-methoxy group of melatonin, while the tetrahydroquinoline ring restricts the ethyl-amide side chain into a bioactive conformation.

Experimental Protocol: Covalent Warhead Synthesis

For researchers developing helicase inhibitors.[1]

Objective: Synthesize 2-chloro-1-(6-methoxy-2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one .

  • Preparation: Charge a flame-dried flask with 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline (1.0 eq, 0.15 mmol) and anhydrous DCM (1.5 mL).

  • Base Addition: Add pyridine (3.0 eq) to scavenge HCl.

  • Acylation: Cool to 0°C. Dropwise add chloroacetyl chloride (3.0 eq). The reaction is highly exothermic.

  • Monitoring: Warm to room temperature. Monitor via TLC (30% EtOAc/Hexane) for disappearance of the amine spot (~1 hour).[1]

  • Quench: Add water. Extract with DCM (

    
    ).[1]
    
  • Purification: Flash chromatography (0-20% EtOAc in Hexanes).

  • Validation:

    
     NMR should show the disappearance of the N-H signal and appearance of the singlet (
    
    
    ) at
    
    
    ppm.[1]

Structure-Activity Relationship (SAR) Map

The following diagram illustrates how specific modifications to the 6-MeO-2-Me-THQ scaffold alter its pharmacological profile.

SAR_MapCore6-MeO-2-Me-THQCore ScaffoldN1N1-Substitution(Warhead Attachment)Core->N1C2C2-Methyl(Stereocenter)Core->C2C6C6-Methoxy(Electronic Anchor)Core->C6RingRing Saturation(3D Geometry)Core->RingN1_EffectCovalent Inhibition(Helicases)N1->N1_EffectC2_EffectMetabolic Stability &Chiral SelectivityC2->C2_EffectC6_EffectAntimalarial Potency &Receptor AffinityC6->C6_EffectRing_EffectImproved Solubility vs.QuinolinesRing->Ring_Effect

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of the scaffold's substituents.

References

  • Covalent Helicase Inhibition: BioRxiv. (2023).[1] "Using a function-first 'scout fragment'-based approach to develop allosteric covalent inhibitors of conformationally dynamic helicase mechanoenzymes." [1]

  • Antimalarial/Anticancer Potential: Google Patents. (2015).[1] "Method of making and administering quinoline derivatives as anti-cancer agents."[3] US9321730B2.

  • Synthesis (Transfer Hydrogenation): ACS Omega. (2019).[1] "Copper-Catalyzed Transfer Hydrogenation of N-Heteroaromatics with an Oxazaborolidine Complex." [1]

  • Melatonin Receptor Ligands: ResearchGate. (2012).[1] "N-Acylaminoethyltetrahydroquinolines: A new class of melatonin receptor ligands."

  • General THQ Review: Future Medicinal Chemistry. (2022). "Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer."[3]

An In-Depth Technical Guide to the Safety Profile of 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Structural Analogs

The target compound, 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline, belongs to the tetrahydroquinoline class of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.[1] Its safety profile can be logically inferred by examining its core structure and the influence of its substituents.

Target Compound:

  • IUPAC Name: 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline

  • Molecular Formula: C₁₁H₁₅NO[2]

  • SMILES: CC1CCC2=C(N1)C=CC(=C2)OC[2]

  • InChIKey: FFNZAVKUPGTJAX-UHFFFAOYSA-N[2]

Primary Structural Analogs Used for Hazard Assessment:

Compound NameCAS NumberMolecular FormulaStructural Relation to Target
1,2,3,4-Tetrahydroquinoline635-46-1C₉H₁₁NParent core structure[1][3]
6-Methoxy-1,2,3,4-tetrahydroquinoline120-15-0C₁₀H₁₃NOLacks the 2-methyl group[4][5]
6-Methoxy-1,2,3,4-tetrahydroisoquinoline42923-77-3C₁₀H₁₃NOStructural isomer (isoquinoline core)[6]

Inferred Hazard Identification and Classification

Based on the GHS classifications of its structural analogs, 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline should be handled as a hazardous substance. The primary hazards are associated with irritation, acute toxicity, and a potential for long-term health effects.

Consolidated GHS Hazard Statements from Analogs:

Hazard ClassGHS Statement CodeHazard StatementPrimary Analog Source(s)
Acute Toxicity, OralH302Harmful if swallowed6-Methoxy-1,2,3,4-tetrahydroisoquinoline[6]
Skin Corrosion/IrritationH315Causes skin irritation1,2,3,4-Tetrahydroquinoline, 6-Methoxy-1,2,3,4-tetrahydroquinoline[3][4][7]
Serious Eye Damage/IrritationH319Causes serious eye irritation1,2,3,4-Tetrahydroquinoline, 6-Methoxy-1,2,3,4-tetrahydroquinoline[3][4][7]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation1,2,3,4-Tetrahydroquinoline, 6-Methoxy-1,2,3,4-tetrahydroquinoline[3][4][7]
CarcinogenicityH350May cause cancer1,2,3,4-Tetrahydroquinoline[8]

Inferred GHS Classification for 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline:

  • Pictograms:

    • Health Hazard (GHS08)

    • Exclamation Mark (GHS07)

  • Signal Word: Danger

  • Inferred Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • H350: May cause cancer.

This conservative classification is warranted due to the known carcinogenicity of the parent 1,2,3,4-tetrahydroquinoline structure.[8]

cluster_0 Hazard Assessment Workflow for Data-Poor Compounds Target Target Compound (6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline) Analogs Identify Structural Analogs - 1,2,3,4-Tetrahydroquinoline - 6-Methoxy-1,2,3,4-tetrahydroquinoline - Isomers (e.g., isoquinoline) Target->Analogs is structurally similar to Data Gather Safety Data (SDS, PubChem) - GHS Classifications - Toxicological Data Analogs->Data provides data for Synthesize Synthesize & Infer Hazards - Consolidate common hazards - Adopt most conservative classification Data->Synthesize informs Final Establish Final Safety Protocol (PPE, Handling, First Aid) Synthesize->Final defines

Caption: Hazard assessment workflow for data-poor compounds.

Toxicological Profile: A Mechanistic Perspective

The toxicity of quinoline derivatives is complex and highly dependent on their substitution patterns.[9] The tetrahydroquinoline scaffold can be metabolized to reactive intermediates that may interact with cellular macromolecules.

  • Acute Toxicity: The methoxy and methyl groups may modulate the metabolic profile compared to the parent structure, but the potential for oral toxicity remains. The "harmful if swallowed" classification from analogs should be adopted.[6]

  • Irritation: Tetrahydroquinolines are known skin and eye irritants.[3][4][7] This is likely due to their basic nitrogen atom and lipophilic character, allowing them to disrupt epithelial tissues. Direct contact with skin and eyes must be avoided.

  • Genotoxicity and Carcinogenicity: The most significant concern arises from the parent compound, 1,2,3,4-tetrahydroquinoline, which is classified as a Category 1B carcinogen ("May cause cancer").[8] The mechanism is thought to involve metabolic activation to intermediates that can form DNA adducts, leading to mutations.[9] Until data proves otherwise, 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline must be handled as a potential carcinogen.

Experimental Protocols for Safe Handling and Emergencies

A self-validating system of protocols is essential. Every step is designed to minimize exposure and mitigate risk.

Mandatory Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles that conform to EN166 or NIOSH standards.

  • Hand Protection: Use nitrile gloves (minimum 0.11 mm thickness). Inspect gloves for tears or holes before each use. Dispose of contaminated gloves immediately.

  • Body Protection: A flame-retardant lab coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of solids or solutions must be performed in a certified chemical fume hood. If engineering controls are not available, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.

Step-by-Step Safe Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items.

  • Aliquotting: If working with a solid, gently tap the container to settle the powder before opening. Use a dedicated spatula to transfer the material. Avoid creating dust. If working with a liquid, use a calibrated pipette or syringe.

  • Inert Atmosphere: For storage, this compound may be air-sensitive. Store in a tightly-closed container, potentially under an inert atmosphere (e.g., argon or nitrogen).[10]

  • Cleaning: After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Decontaminate all equipment used.

  • Disposal: Dispose of all waste (including contaminated gloves and wipes) in a dedicated, sealed hazardous waste container in accordance with local, state, and federal regulations.[7]

cluster_1 Laboratory Safe Handling Workflow Prep 1. Preparation - Verify fume hood function - Don PPE (Goggles, Gloves, Lab Coat) Handle 2. Chemical Handling - Work within fume hood - Aliquot carefully to avoid dust/aerosols Prep->Handle Proceed to Storage 3. Storage - Tightly sealed container - Cool, dry, well-ventilated area Handle->Storage After use Decon 4. Decontamination - Clean workspace and equipment - Remove PPE correctly Handle->Decon Immediately after Waste 5. Waste Disposal - Segregate hazardous waste - Follow institutional protocols Decon->Waste Dispose of

Caption: Step-by-step laboratory safe handling workflow.

Emergency Procedures
  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[7][8]

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[7][8]

  • Inhalation: Move person to fresh air and keep comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor.[8][11]

  • Spill: Evacuate the area. Wear full PPE, including respiratory protection. Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area thoroughly after cleanup is complete.

Storage and Stability

  • Conditions for Safe Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place.[4][7] Keep away from oxidizing agents and sources of ignition. The storage area should be accessible only to authorized personnel.[12]

  • Incompatibilities: Strong oxidizing agents.[4]

  • Stability: The compound is expected to be stable under recommended storage conditions.[4]

Physical and Chemical Properties (from Analogs)

Property1,2,3,4-Tetrahydroquinoline6-Methoxy-1,2,3,4-tetrahydroquinoline
Appearance Colorless oily liquid[1]Data not available
Melting Point 20 °C[1]34°C to 37°C
Boiling Point 251 °C[1]Data not available
Density 1.06 g/cm³[13]Data not available
Solubility Insoluble in water[13]Data not available

References

  • PubChem. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. [Link]

  • PubChem. 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information. [Link]

  • PubChemLite. 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline. Université du Luxembourg. [Link]

  • PubChem. 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline. National Center for Biotechnology Information. [Link]

  • PubChem. 1,2,3,4-Tetrahydroquinolin-8-ol. National Center for Biotechnology Information. [Link]

  • Minnesota Department of Health. (2023). Quinoline Toxicological Summary. [Link]

  • Wikipedia. Tetrahydroquinoline. [Link]

  • ResearchGate. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]

  • Australian Government Department of Health. (2015). Quinolines: Human health tier II assessment. [Link]

  • PubChem. 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. (2001). Toxicological Review of Quinoline (CAS No. 91-22-5). [Link]

  • PubChem. 6-Methoxy-2-methylquinolin-4-ol. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. (n.d.). 1,2,3,4-tetrahydroquinoline. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Catalytic Hydrogenation of 6-Methoxy-2-Methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science. As a core component of numerous natural products and pharmacologically active compounds, the synthesis of substituted tetrahydroquinolines is of paramount importance to drug development professionals. Specifically, 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline serves as a key intermediate for various bioactive molecules. Catalytic hydrogenation of the parent quinoline represents the most direct and atom-economical route to this valuable saturated heterocycle.

This guide provides an in-depth analysis of field-proven protocols for the catalytic hydrogenation of 6-methoxy-2-methylquinoline. We will explore various catalytic systems, delve into the mechanistic underpinnings that govern selectivity, and provide detailed, step-by-step procedures suitable for a research and development laboratory setting. The aim is to equip researchers with the necessary knowledge to not only reproduce these methods but also to rationally troubleshoot and adapt them for their specific needs.

Mechanistic Overview: Pathways to Saturation

The hydrogenation of a quinoline derivative like 6-methoxy-2-methylquinoline proceeds via the reduction of the pyridine ring, which is more susceptible to hydrogenation than the benzene ring due to its lower resonance stability. The generally accepted mechanism on the surface of a heterogeneous catalyst, such as Palladium on Carbon (Pd/C), involves a series of steps.

ReactionMechanism

Initially, both the quinoline substrate and molecular hydrogen are adsorbed onto the active sites of the metal catalyst surface.[1] The H-H bond in molecular hydrogen is cleaved, resulting in dissociated hydrogen atoms bound to the metal.[1] These reactive hydrogen atoms are then transferred stepwise to the adsorbed quinoline molecule. The reduction typically initiates at the 1,2-double bond, forming a dihydroquinoline intermediate, which remains on the catalyst surface and is rapidly hydrogenated further to the final 1,2,3,4-tetrahydroquinoline product.[2] Finally, the saturated product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Heterogeneous Catalysis Protocols

Heterogeneous catalysts are widely favored in industrial and laboratory settings due to their ease of handling, recovery, and recyclability.[3] For the hydrogenation of 6-methoxy-2-methylquinoline, Palladium on Carbon (Pd/C) and Raney® Nickel are the most common and effective choices.

Protocol 1: Palladium on Carbon (Pd/C) Hydrogenation

Palladium on carbon is a highly efficient and versatile catalyst for the hydrogenation of N-heterocycles.[4][5] It typically provides excellent yields under relatively mild conditions and is the preferred method for achieving complete and selective reduction of the pyridine ring.

Rationale for Catalyst Choice: Pd/C exhibits high activity for the hydrogenation of the C=N and C=C bonds within the pyridine ring of the quinoline system. The carbon support provides a high surface area for the dispersion of palladium nanoparticles, maximizing the number of active sites.[1] The use of a catalyst poison, such as diphenylsulfide, can be employed to enhance chemoselectivity and prevent undesired side reactions like dehalogenation or hydrogenolysis of other functional groups, though this is less critical for the target molecule.[6]

Experimental Protocol:

  • Reactor Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker or autoclave), add 6-methoxy-2-methylquinoline (1.0 eq, e.g., 5.0 g, 28.9 mmol).

  • Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 5% or 10% Palladium on Carbon (5-10 wt% of the substrate, e.g., 250-500 mg).

    • Safety Note: Dry Pd/C is pyrophoric and can ignite flammable solvents upon exposure to air. Handle in an inert atmosphere or use a wetted catalyst.

  • Solvent Addition: Add a suitable solvent such as methanol (MeOH) or ethanol (EtOH) (approx. 10-20 mL per gram of substrate).

  • System Purge: Seal the reactor and purge the system multiple times (typically 3-5 cycles) with an inert gas (e.g., Nitrogen) to remove all oxygen, followed by purging with hydrogen gas.

  • Reaction Conditions: Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-10 bar / 45-150 psi). Begin vigorous stirring and heat the reaction to a temperature between 25-50 °C.[4]

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake on the pressure gauge. Alternatively, small aliquots can be carefully depressurized, removed, and analyzed by TLC, GC-MS, or NMR.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen pressure. Purge the system with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Safety Note: The used catalyst on the Celite pad is highly pyrophoric. Do not allow it to dry in the air. Immediately quench the filter cake with plenty of water and store it in a labeled, sealed waste container for proper disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline. The product can be further purified by column chromatography or distillation if necessary.

Protocol 2: Raney® Nickel Hydrogenation

Raney Nickel is a cost-effective and highly active catalyst prepared from a nickel-aluminum alloy.[7] It is particularly effective for the hydrogenation of a wide range of functional groups, including aromatic and heteroaromatic rings.[3]

Rationale for Catalyst Choice: Raney Nickel's high activity stems from its porous structure and large surface area, which is rich in adsorbed hydrogen from its activation process.[7] It is a robust choice for quinoline hydrogenation, often used in industrial processes. However, it may sometimes require higher pressures or temperatures compared to Pd/C and can be less selective if other reducible functional groups are present.

Experimental Protocol:

  • Catalyst Preparation: Use commercially available Raney Nickel as an aqueous slurry. Before use, carefully decant the storage water and wash the catalyst several times with the chosen reaction solvent (e.g., ethanol) under an inert atmosphere.

    • Safety Note: Raney Nickel is pyrophoric, especially when dry. Always handle it as a slurry under a solvent or water.[8]

  • Reactor Setup: In a high-pressure hydrogenation vessel, combine 6-methoxy-2-methylquinoline (1.0 eq) and the washed Raney Nickel catalyst (approx. 10-20 wt% slurry).

  • Solvent Addition: Add ethanol or isopropanol (10-20 mL per gram of substrate).

  • System Purge: Seal the reactor and purge thoroughly with nitrogen and then hydrogen, as described in the Pd/C protocol.

  • Reaction Conditions: Pressurize the vessel with hydrogen to a higher pressure than typically used for Pd/C (e.g., 50-100 bar / 725-1450 psi). Heat the reaction to 50-100 °C with efficient stirring.[9]

  • Monitoring and Work-up: Follow the same procedures for monitoring the reaction, work-up, and catalyst filtration as detailed in the Pd/C protocol. Again, exercise extreme caution when handling the filtered Raney Nickel, ensuring it remains wet at all times.

  • Isolation: Concentrate the filtrate to obtain the product, which can be purified as needed.

Comparative Data for Heterogeneous Protocols

ParameterProtocol 1: Pd/CProtocol 2: Raney® Nickel
Catalyst 5-10% Palladium on CarbonRaney® Nickel (slurry)
Typical Loading 5-10 wt%10-20 wt%
**Pressure (H₂) **3-10 bar (45-150 psi)50-100 bar (725-1450 psi)
Temperature 25-50 °C50-100 °C
Solvent Methanol, EthanolEthanol, Isopropanol
Activity Very HighHigh
Selectivity ExcellentGood to Excellent
Safety Pyrophoric catalyst, handle with careHighly pyrophoric, handle as slurry

Asymmetric Catalytic Hydrogenation

For applications requiring enantiomerically pure 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline, asymmetric hydrogenation is the most efficient strategy. This is typically achieved using homogeneous catalysts composed of a transition metal (commonly Iridium or Ruthenium) and a chiral ligand.

Protocol 3: Iridium-Catalyzed Asymmetric Transfer Hydrogenation

Transfer hydrogenation offers a convenient alternative to using high-pressure hydrogen gas, employing a hydrogen donor molecule instead. Hantzsch esters are commonly used for this purpose in combination with chiral iridium catalysts to achieve high enantioselectivity.[10]

Rationale for Method Choice: This protocol avoids the need for specialized high-pressure equipment. The mechanism involves the transfer of hydrogen from the Hantzsch ester to the quinoline substrate, mediated by a chiral Iridium complex. The chirality of the ligand directs the approach of the substrate, leading to the preferential formation of one enantiomer. The presence of an iodine additive is often crucial for catalyst activation and achieving high enantioselectivity.[10]

AsymmetricWorkflow

Experimental Protocol:

  • Catalyst Pre-formation: In a dry Schlenk flask under an inert atmosphere, combine the Iridium precursor [Ir(COD)Cl]₂ (e.g., 0.5 mol%), a chiral phosphine ligand such as (S)-SegPhos (e.g., 1.1 mol%), and Iodine (I₂) (e.g., 2.0 mol%).

  • Solvent Addition: Add a dry, degassed solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active chiral catalyst.

  • Reagent Addition: To the catalyst solution, add 6-methoxy-2-methylquinoline (1.0 eq) and the Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, 1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 12-24 hours.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or chiral high-performance liquid chromatography (HPLC) to determine conversion and enantiomeric excess (ee).

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue directly by silica gel column chromatography to isolate the enantioenriched 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline.

Expected Outcome: This method has been reported to produce 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline with high yield and good enantioselectivity (e.g., 81% ee).[10]

Safety and Handling

Catalytic hydrogenation reactions carry inherent risks that must be managed through proper procedures and engineering controls.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded to prevent static discharge.[2]

  • Pyrophoric Catalysts: Both Pd/C and Raney Nickel are pyrophoric, especially after use when they are finely divided and highly activated. Never allow the used, dry catalyst to come into contact with air. Always handle them under an inert atmosphere or as a solvent slurry. Quench spent catalyst immediately with water after filtration.[8]

  • Pressure Equipment: Only use pressure vessels that are properly rated and certified for the intended operating pressures and temperatures. Regularly inspect pressure gauges, safety relief valves, and seals. Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[2]

  • Exothermic Reactions: Hydrogenation reactions are exothermic. For large-scale reactions, ensure adequate cooling is available to control the reaction temperature and prevent a thermal runaway.

Product Characterization

The final product, 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline, should be characterized to confirm its identity and purity.

  • NMR Spectroscopy: ¹H NMR is a primary tool for confirming the structure. Key expected signals for 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline in CDCl₃ include:

    • A singlet for the methoxy (OCH₃) protons around 3.73 ppm.

    • A doublet for the methyl (CH₃) protons at the C2 position around 1.21 ppm.

    • Multiplets for the diastereotopic methylene protons at C3 and C4, and the methine proton at C2.

    • Signals in the aromatic region (around 6.4-6.7 ppm) corresponding to the protons on the substituted benzene ring.[10]

    • A broad singlet corresponding to the N-H proton.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ for C₁₁H₁₅NO: 178.12).[11]

  • Chiral HPLC: For asymmetric reactions, chiral HPLC is essential to determine the enantiomeric excess (ee) of the product. A typical stationary phase would be a Chiralcel® OJ-H column.[10]

Conclusion

The catalytic hydrogenation of 6-methoxy-2-methylquinoline is a robust and scalable method for producing the corresponding tetrahydroquinoline derivative. The choice of catalyst—Pd/C for mild, efficient reduction, Raney Nickel for a cost-effective alternative, or a chiral Iridium complex for asymmetric synthesis—can be tailored to the specific requirements of the research or development goal. By understanding the underlying mechanisms and adhering to strict safety protocols, researchers can confidently and effectively utilize these powerful synthetic transformations.

References

Sources

Application Note: Enantioselective Synthesis of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous alkaloids, antimalarials, and cholesteryl ester transfer protein (CETP) inhibitors. The specific derivative 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline presents a critical synthetic challenge: the installation of the C2 stereocenter with high enantiomeric excess (ee).

While traditional resolution methods (e.g., tartaric acid crystallization) are inefficient (max 50% yield), Catalytic Asymmetric Hydrogenation (CAH) offers a direct, atom-economic route. This guide details two validated protocols:

  • Method A (Metal-Catalyzed): Iridium-catalyzed asymmetric transfer hydrogenation using Hantzsch esters.[1] This is the preferred method for laboratory-scale synthesis due to mild conditions (no high-pressure H₂ required).

  • Method B (Organocatalytic): Chiral Brønsted Acid-catalyzed reduction, a metal-free alternative ideal for avoiding trace metal contamination in late-stage pharmaceutical intermediates.

Retrosynthetic Analysis

The most direct route to the chiral THQ is the reduction of the corresponding aromatic quinoline. The precursor, 6-methoxy-2-methylquinoline, can be synthesized via a Skraup or Doebner-Miller condensation.

Retrosynthesis Target (S)-6-methoxy-2-methyl- 1,2,3,4-THQ (Chiral Target) Quinoline 6-methoxy-2-methylquinoline (Aromatic Precursor) Target->Quinoline Asymmetric Hydrogenation Aniline p-Anisidine Quinoline->Aniline Doebner-Miller Condensation C4Synthon Crotonaldehyde (or equivalent) Quinoline->C4Synthon

Figure 1: Retrosynthetic disconnection showing the reduction of the aromatic quinoline core as the key stereodefining step.

Protocol A: Iridium-Catalyzed Asymmetric Transfer Hydrogenation

Best for: High enantioselectivity (>90% ee), mild conditions (RT), and laboratory scale (100 mg - 5 g).

Mechanistic Insight

This protocol utilizes a chiral Iridium(III) complex generated in situ from [Ir(COD)Cl]₂, a chiral bisphosphine ligand (e.g., (S)-MeO-Biphep or (S)-SegPhos), and Iodine (I₂).[2] The iodine is critical; it oxidizes the Ir(I) precursor to the active Ir(III) species and creates a vacant coordination site. The Hantzsch ester serves as a biomimetic source of hydride, delivering H⁻ to the activated quinoline iminium intermediate.

Materials & Reagents[1]
  • Substrate: 6-Methoxy-2-methylquinoline (1.0 equiv)

  • Catalyst Precursor: [Ir(COD)Cl]₂ (1.0 mol%)

  • Ligand: (S)-SegPhos or (S)-MeO-Biphep (2.2 mol%)

  • Additive: Iodine (I₂) (10 mol%)

  • Reductant: Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (1.2 - 2.5 equiv)

  • Solvent: Toluene or THF (Dry, degassed)[3]

Step-by-Step Procedure
  • Catalyst Formation (In Situ):

    • In a glovebox or under Argon, charge a flame-dried Schlenk tube with [Ir(COD)Cl]₂ (6.7 mg, 0.01 mmol) and (S)-SegPhos (13.4 mg, 0.022 mmol).

    • Add anhydrous THF (2.0 mL) and stir at Room Temperature (RT) for 10 minutes until a clear orange/red solution forms.

    • Add I₂ (25.4 mg, 0.10 mmol) and stir for an additional 10 minutes. Note: The color will darken.

  • Reaction Setup:

    • Add the substrate 6-methoxy-2-methylquinoline (173 mg, 1.0 mmol) to the catalyst mixture.

    • Add the Hantzsch Ester (304 mg, 1.2 mmol).

    • Seal the tube and stir at RT (25 °C) for 12–24 hours. Monitor consumption of starting material by TLC (Hexane/EtOAc 4:1).

  • Workup:

    • Dilute the reaction mixture with CH₂Cl₂ (10 mL) and saturated aqueous Na₂CO₃ (10 mL).

    • Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

    • Dry combined organics over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography on silica gel.[3]

    • Eluent: Hexanes/EtOAc (Gradient 20:1 to 10:1). The Hantzsch ester byproduct (pyridine derivative) is more polar and elutes later.

Analytical Data (Expected)[4][5]
  • Yield: 85–92%

  • Enantiomeric Excess (ee): 88–94%

  • HPLC Conditions: Chiralcel OJ-H column, Hexanes/i-PrOH = 90/10, 1.0 mL/min, 254 nm.

    • (S)-enantiomer (Target):

      
       min
      
    • (R)-enantiomer:

      
       min[4]
      
  • Optical Rotation:

    
     (c 0.36, CHCl₃) for the (S)-isomer.
    
  • ¹H NMR (400 MHz, CDCl₃):

    
     6.60 (m, 2H), 6.46 (d, J=8.3 Hz, 1H), 3.73 (s, 3H, OMe), 3.33 (m, 1H), 2.83 (m, 1H), 2.73 (m, 1H), 1.93 (m, 1H), 1.57 (m, 1H), 1.21 (d, J=6.2 Hz, 3H, Me).[4]
    

Method B: Organocatalytic Reduction (Metal-Free)

Best for: Pharmaceutical intermediates requiring <5 ppm metal limits.

Mechanistic Insight

Chiral Phosphoric Acids (CPAs) derived from BINOL (e.g., TRIP) activate the quinoline via bifunctional hydrogen bonding. The CPA protonates the quinoline nitrogen, forming a chiral ion pair, while the phosphoryl oxygen directs the approach of the Hantzsch ester hydride to a specific face of the iminium.

Protocol Summary
  • Catalyst: (R)-TRIP or (R)-H8-BINOL-phosphoric acid (2-5 mol%).

  • Reductant: Hantzsch Ester (2.4 equiv).

  • Solvent: Benzene or Toluene (non-polar solvents enhance ion-pairing).

  • Temp: 30–60 °C (Reaction is slower than metal catalysis).

  • Performance: Typically yields 70-85% with 85-97% ee.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or moisture.Ensure solvents are distilled over Na/Benzophenone. Increase Iodine loading slightly (to 15 mol%) to reactivate Ir species.
Low ee (<80%) Background reaction (uncatalyzed).Lower temperature to 0°C. Ensure Hantzsch ester is pure (recrystallize from EtOH). Switch solvent to Toluene.
Product Racemization Acidic workup or oxidation.Avoid strong acids during workup. Store product under Nitrogen (THQs are prone to oxidation to quinolines).

Workflow Visualization

Workflow Start Start: Inert Atmosphere (Glovebox/Schlenk) CatPrep Catalyst Activation: Ir dimer + Ligand + I2 (THF, 10 min) Start->CatPrep Reaction Reaction: Add Quinoline + Hantzsch Ester (Stir 12-24h @ RT) CatPrep->Reaction QC1 TLC Check: Conversion >95%? Reaction->QC1 QC1->Reaction No (Extend Time) Workup Workup: Na2CO3 Wash Extract DCM QC1->Workup Yes Purification Flash Chromatography: Hex/EtOAc (95:5) Workup->Purification Analysis Final QC: HPLC (Chiralcel OJ-H) NMR / Rotation Purification->Analysis

Figure 2: Operational workflow for the Iridium-catalyzed asymmetric transfer hydrogenation.

References

  • Wang, D.-W., et al. (2010).[1] Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with Hantzsch esters. Chinese Journal of Catalysis , 31(8), 961-965. Link (Key source for specific 6-methoxy-2-methyl data).

  • Wang, W.-B., et al. (2003). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds, Quinolines. Journal of the American Chemical Society , 125(35), 10536–10537. Link (Foundational Zhou Method).

  • Rueping, M., et al. (2006). Organocatalytic Enantioselective Transfer Hydrogenation of Heteroaromatic Compounds. Angewandte Chemie International Edition , 45(22), 3683–3686. Link (Organocatalytic Method).

  • Taguchi, K., et al. (2012). Synthesis of 6-methoxy-2-methylquinoline via Modified Doebner-Miller. ResearchGate Protocol Archive . Link

Sources

Application Note: The Pictet-Spengler Reaction for Tetrahydroisoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pictet-Spengler Reaction Conditions for Tetrahydroisoquinoline (THIQ) Derivatives Content Type: Advanced Application Note & Protocol Guide

Scope & Nomenclature Clarification

Crucial Distinction: The Pictet-Spengler reaction classically yields 1,2,3,4-Tetrahydroisoquinolines (THIQs) or Tetrahydro-


-carbolines  (from tryptamines).
  • If your target is a Tetrahydroquinoline (THQ) (nitrogen at position 1, adjacent to the fused benzene ring), the appropriate synthetic route is typically the Povarov Reaction (aza-Diels-Alder) or partial reduction of quinolines.

  • This guide focuses on the Pictet-Spengler reaction for THIQ synthesis, a "privileged scaffold" in drug discovery (e.g., Tadalafil, Emetine), assuming this is the intended chemistry based on the named reaction cited.

Introduction: The Chemical Chameleon

The Pictet-Spengler reaction is the condensation of a


-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst. It is the gold standard for constructing the tetrahydroisoquinoline core.

Why it matters:

  • Biomimetic Efficiency: It mimics the biosynthesis of benzylisoquinoline alkaloids (e.g., morphine precursors).

  • Versatility: It accepts a wide range of aldehydes (aliphatic, aromatic) and amine substitutions.

  • Challenge: The reaction faces competing pathways (Enamine formation vs. Iminium cyclization) and requires careful tuning of acidity to avoid side reactions like polymerization or the "dimerization" of the imine.

Mechanistic Causality & Critical Parameters

The reaction proceeds via a Mannich-type electrophilic aromatic substitution . Understanding the mechanism dictates the experimental conditions.

The Mechanism (Simplified):
  • Imine Formation: Amine + Aldehyde

    
     Hemiaminal 
    
    
    
    Iminium Ion (Rate-limiting in non-acidic conditions).
  • Cyclization (6-endo-trig): The electrophilic iminium carbon attacks the electron-rich aromatic ring.

  • Re-aromatization: Loss of a proton restores aromaticity.[1]

Critical Parameter: The "Acidity Goldilocks Zone"
  • Too Acidic: The amine is fully protonated (

    
    ), making it non-nucleophilic. Imine formation stalls.
    
  • Too Basic: The iminium ion is not sufficiently electrophilic to attack the aromatic ring.

  • Solution: Use Bronsted acids (TFA, HCl) for robust, non-selective synthesis, or Chiral Phosphoric Acids (CPAs) for enantioselective control.

Visualizing the Pathway

PictetSpenglerMechanism Start Substrates (Arylethylamine + Aldehyde) Imine Schiff Base / Iminium Ion (Key Intermediate) Start->Imine -H2O (Acid Cat.) Cyclization 6-Endo-Trig Cyclization (Wheland Intermediate) Imine->Cyclization Electrophilic Attack Side1 Side Product: N-Alkylation Imine->Side1 Reductive Conditions Side2 Side Product: Dimerization Imine->Side2 Excess Aldehyde Product Tetrahydroisoquinoline (THIQ) Cyclization->Product -H+ (Re-aromatization)

Figure 1: The Pictet-Spengler reaction pathway. The iminium ion formation is the bifurcation point where conditions dictate success vs. side reactions.

Experimental Protocols
Protocol A: The "Workhorse" Method (Non-Stereoselective)

Best for: Rapid library generation, achiral targets, or when racemization is acceptable.

  • Substrates: Dopamine hydrochloride (1.0 eq), Benzaldehyde (1.1 eq).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Catalyst: Trifluoroacetic Acid (TFA).

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask, suspend the amine salt (1.0 mmol) in anhydrous DCM (5 mL).

  • Imine Formation: Add the aldehyde (1.1 mmol) and TEA (Triethylamine, 1.0 mmol) to free-base the amine in situ (if using HCl salt). Stir for 30 min at RT. Add MgSO₄ (anhydrous) to sequester water.

  • Cyclization: Cool to 0°C. Add TFA (2.0–5.0 eq) dropwise.

    • Note: Strong electron-donating groups (EDGs) on the ring (e.g., -OH, -OMe) allow milder acids or lower temperatures. Electron-poor rings require reflux in DCE or superacids (TfOH).

  • Monitoring: Monitor by LC-MS. The imine intermediate often appears as M+1 (minus H2O mass) or hydrolyzes back to SM on the column. Look for the cyclized product mass (M+1).

  • Workup: Quench with sat. NaHCO₃ (slowly, gas evolution!). Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Asymmetric Organocatalytic Method (The "List" Protocol)

Best for: Enantiopure drug candidates.[2] Uses Chiral Phosphoric Acids (CPAs).[3]

  • Substrates: Tryptamine or electron-rich Phenethylamine derivative.

  • Catalyst: (S)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (5–10 mol%).

  • Solvent: Benzene or Toluene (Non-polar solvents tighten the ion-pair).

Step-by-Step:

  • Setup: In a vial, mix the amine (0.1 mmol), aldehyde (0.12 mmol), and molecular sieves (4Å, activated, 50 mg) in Toluene (1 mL).

  • Catalyst Addition: Add (S)-TRIP (0.005 mmol).

  • Reaction: Stir at low temperature (-30°C to 0°C) for 24–72 hours.

    • Why: The chiral phosphate anion forms a hydrogen-bonded bridge with the iminium cation, blocking one face of the molecule and forcing the cyclization to occur from the other side.

  • Purification: Direct filtration through a silica plug to remove catalyst, followed by preparative HPLC or chiral SFC.

Protocol C: Biomimetic "Green" Method (Phosphate Buffer)

Best for: Labile substrates, enzymatic compatibility, green chemistry.

  • Concept: Phosphate ions can act as a bifunctional catalyst, mimicking the enzyme Norcoclaurine Synthase.

  • Conditions: Potassium Phosphate buffer (KPi, 0.1 M, pH 6.0), 50°C.

  • Procedure: Dissolve amine and aldehyde in the buffer/co-solvent (10% DMSO if needed). Stir at 50°C. The phosphate dianion assists in the deprotonation/protonation steps without harsh acids.

Data Summary & Troubleshooting
ParameterStandard Acidic (TFA)Asymmetric (CPA)Biomimetic (Buffer)
Yield High (80-95%)Moderate-High (60-90%)Moderate (40-70%)
Enantioselectivity (ee) Racemic (0%)Excellent (>90%)N/A (unless enzyme used)
Substrate Tolerance High (Robust)Sensitive (Sterics matter)Limited (Solubility issues)
Key Risk N-Acylation (if anhydride used)Water contaminationIncomplete conversion

Self-Validating Troubleshooting:

  • Problem: Reaction stalls at Imine (observed by NMR/MS).

    • Fix: The system is too dry or too basic. Add a stronger acid (TfOH) or heat.

  • Problem: Polymerization/Tarry material.

    • Fix: Concentration is too high. Dilute to 0.05 M. Aldehyde is polymerizing; distill aldehyde prior to use.

  • Problem: Low ee (in Protocol B).

    • Fix: Solvent is too polar (disrupts ion pairing). Switch from DCM to Toluene or Xylene. Lower the temperature.

Decision Workflow

PictetSpenglerDecision Start Start: Select Substrate Q1 Is the Target Chiral? Start->Q1 Racemic Use Protocol A (TFA/DCM) Q1->Racemic No Chiral Is it a Tryptamine/Phenol? Q1->Chiral Yes Q2 Electron Poor Ring? Racemic->Q2 StrongAcid Use Superacid (TfOH) or Reflux Q2->StrongAcid Yes (Deactivated) MildAcid Standard TFA 0°C to RT Q2->MildAcid No (Activated) ProtocolB Use Protocol B (Chiral Phosphoric Acid) Chiral->ProtocolB Chemical Cat. Enzymatic Consider Enzymatic (NCS/STR enzymes) Chiral->Enzymatic Biocatalysis

Figure 2: Decision tree for selecting the optimal Pictet-Spengler conditions based on substrate electronics and stereochemical requirements.

References
  • Original Mechanism & Context: Pictet, A., & Spengler, T. (1911).[4][5] Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin.[1] Berichte der deutschen chemischen Gesellschaft.

  • Asymmetric Organocatalysis (The "List" Protocol): Seayad, J., Seayad, A. M., & List, B. (2006).[6] Catalytic Asymmetric Pictet-Spengler Reaction. Journal of the American Chemical Society.[1][7]

  • Thiourea Catalysis (The "Jacobsen" Protocol): Taylor, M. S., & Jacobsen, E. N. (2004). Highly Enantioselective Catalytic Acyl-Pictet-Spengler Reactions. Journal of the American Chemical Society.[1][7]

  • Biomimetic Phosphate Conditions: Pesnot, T., Gershater, M. C., Ward, J. M., & Hailes, H. C. (2011). Phosphate mediated biomimetic synthesis of tetrahydroisoquinoline alkaloids. Chemical Communications.

  • General Review: Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition.

Sources

preparation of 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis & Salt Formation of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline

Abstract & Strategic Overview

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for antimalarials, glutamate receptor antagonists, and estrogen receptor modulators. This guide details the preparation of 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride , a specific derivative where the 2-methyl substitution introduces a chiral center and the 6-methoxy group provides an electronic handle for further functionalization.

Synthetic Strategy: The synthesis follows a robust two-stage "Construct-then-Reduce" strategy:

  • Construction: Formation of the aromatic quinoline core (6-methoxy-2-methylquinoline) via the Doebner-Miller reaction . This method is preferred over direct aniline alkylation due to its scalability and atom economy.

  • Reduction: Selective saturation of the pyridine ring using catalytic hydrogenation or hydride reduction to yield the tetrahydroquinoline.

  • Stabilization: Conversion to the hydrochloride salt to prevent oxidation (N-oxide formation) and ensure long-term stability.

Retrosynthetic Analysis & Workflow

The following diagram illustrates the logical flow from commodity starting materials to the final salt form.

G Start1 p-Anisidine Inter1 6-Methoxy-2-methylquinoline (Aromatic Intermediate) Start1->Inter1 Doebner-Miller (HCl, Reflux) Start2 Crotonaldehyde Start2->Inter1 ProductBase 6-Methoxy-2-methyl- 1,2,3,4-tetrahydroquinoline (Free Base - Oil) Inter1->ProductBase Reduction (H2/Pd-C or NaBH3CN) FinalSalt HCl Salt (Crystalline Solid) ProductBase->FinalSalt HCl/IPA Salt Formation

Figure 1: Synthetic workflow for 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline HCl.

Detailed Experimental Protocols

Stage 1: Synthesis of 6-Methoxy-2-methylquinoline (Doebner-Miller)

Objective: Construct the quinoline ring system. Reaction Type: Acid-catalyzed condensation/cyclization.

Reagents:

  • p-Anisidine (1.0 eq)

  • Crotonaldehyde (1.2 eq)

  • Hydrochloric acid (6M, aqueous)

  • Toluene (co-solvent, optional for biphasic modification)

  • Zinc chloride (ZnCl₂, 0.1 eq - Lewis acid promoter)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and mechanical stirrer.

  • Acidification: Charge p-anisidine and 6M HCl. Stir until the amine is fully dissolved as the hydrochloride salt.

  • Addition: Heat the solution to 60°C. Add crotonaldehyde dropwise over 45 minutes. Caution: The reaction is exothermic.

  • Reflux: Once addition is complete, heat the mixture to reflux (approx. 100-105°C) for 4–6 hours. The solution will darken significantly (red/brown).

  • Workup:

    • Cool to room temperature.

    • Basify with 20% NaOH (aq) to pH > 10. The quinoline free base will separate as an oil.

    • Extract with Ethyl Acetate (3 x volumes).[1]

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude material is often sufficient for reduction. If high purity is required, recrystallize from hexane/ether or distill under reduced pressure.

Critical Process Parameter (CPP): Control the addition rate of crotonaldehyde. Rapid addition leads to polymerization (tar formation) and lowers yield.

Stage 2: Reduction to 1,2,3,4-Tetrahydroquinoline

Objective: Selectively reduce the pyridine ring while preserving the benzene ring and methoxy group.

Method A: Catalytic Hydrogenation (Preferred for Scale)

  • Catalyst: 10% Pd/C (5 wt% loading) or PtO₂ (Adams Catalyst).

  • Solvent: Methanol or Ethanol.

  • Pressure: 40–60 psi H₂.

Protocol:

  • Dissolve 6-methoxy-2-methylquinoline in Methanol (0.1 M concentration).

  • Add 10% Pd/C (10% by weight of substrate) under an inert nitrogen atmosphere. Safety: Pd/C is pyrophoric; keep wet.

  • Pressurize the hydrogenation vessel to 50 psi H₂ and shake/stir at room temperature for 6–12 hours.

  • Monitoring: Monitor by TLC or LCMS. The starting material (aromatic) is UV active; the product is less UV active and more polar.

  • Filtration: Filter through a Celite pad to remove the catalyst. Rinse with Methanol.

  • Concentration: Evaporate solvent to yield the Free Base (typically a viscous yellow oil).

Method B: Hydride Reduction (Lab Scale Alternative) If a hydrogenation apparatus is unavailable, use Sodium Cyanoborohydride (NaBH₃CN) in Acetic Acid.

  • Dissolve precursor in Glacial Acetic Acid.

  • Add NaBH₃CN (3.0 eq) portion-wise at 15°C.

  • Stir at RT for 12 hours. Neutralize carefully with NaOH before extraction.

Stage 3: Hydrochloride Salt Formation

Objective: Convert the oxidatively unstable oil into a stable crystalline solid.

Protocol:

  • Dissolve the Free Base oil in a minimal amount of dry Diethyl Ether or Isopropanol (IPA).

  • Cool to 0°C in an ice bath.

  • Add 4M HCl in Dioxane or bubble dry HCl gas into the solution dropwise with vigorous stirring.

  • A white to off-white precipitate should form immediately.

  • Stir for 30 minutes at 0°C to maximize precipitation.

  • Isolation: Filter the solid under vacuum (Buchner funnel).

  • Washing: Wash the filter cake with cold dry ether to remove residual free base or colored impurities.

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅.

Analytical Characterization

The following data validates the structure of the Free Base (before salt formation).

FeatureExpected Signal (¹H NMR, CDCl₃, 400 MHz)Structural Assignment
Aromatic δ 6.4 – 6.7 ppm (m, 3H)Protons on the benzene ring (H-5, H-7, H-8).
Methoxy δ 3.74 ppm (s, 3H)-OCH₃ group at position 6.
Chiral Center δ 3.3 – 3.5 ppm (m, 1H)H-2 (Methine proton adjacent to N).
Ring CH₂ δ 2.6 – 2.9 ppm (m, 2H)H-4 (Benzylic protons).
Ring CH₂ δ 1.6 – 1.9 ppm (m, 2H)H-3 (Methylene bridge).
Methyl δ 1.21 ppm (d, J=6.5 Hz, 3H)-CH₃ group at position 2 (Doublet confirms coupling to H-2).
Amine δ 3.0 – 4.0 ppm (broad s, 1H)-NH- (Disappears with D₂O shake).

Note on Stereochemistry: The product is obtained as a racemate (±) . The C-2 position is a chiral center. If a single enantiomer is required, chiral resolution (e.g., using tartaric acid) or asymmetric hydrogenation with a chiral catalyst (e.g., Ir-phosphoramidite) would be necessary [1].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Stage 1) Polymerization of Crotonaldehyde.Ensure dropwise addition of aldehyde to the hot acidic amine solution. Do not mix reagents cold and then heat.
Incomplete Reduction Catalyst poisoning.Sulfur traces from the starting material (if sourced poorly) can poison Pd. Wash the intermediate with dilute HCl/base cycles or use higher catalyst loading.
Oiling out during Salt Formation Solvent too polar or wet.Use strictly anhydrous ether/dioxane. If oil forms, scratch the flask wall with a glass rod or add a seed crystal.
Product Color Oxidation of Free Base.Tetrahydroquinolines oxidize to quinolines or N-oxides in air. Store the free base under Nitrogen and convert to HCl salt immediately.

Safety & Handling

  • Crotonaldehyde: Highly toxic, lachrymator, and flammable. Handle only in a functioning fume hood.

  • p-Anisidine: Toxic by inhalation and skin contact. Potential carcinogen.

  • Hydrogenation: High-pressure vessels present an explosion hazard. Ensure the vessel is rated for the pressure used. Ground all equipment to prevent static discharge when handling dry Pd/C.

References

  • Wang, Y., et al. (2019). "Lanthanide/B(C6F5)3-Promoted Hydroboration Reduction of Indoles and Quinolines." Organic Letters, 21(10), 3631–3634.

  • Kouznetsov, V. V., et al. (2005). "Recent Progress in the Synthesis of Quinolines." Current Organic Chemistry, 9(2), 141-161. (Review of Doebner-Miller chemistry).
  • ChemicalBook. (2023). "6-Methoxy-1,2,3,4-tetrahydroquinoline Properties and Safety."

  • BenchChem. (2025).[2] "Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine." (Analogous quinoline synthesis protocols).

Sources

Application Note: Scale-Up Procedures for 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline (6-MeO-2-Me-THQ) is a privileged bicyclic scaffold in medicinal chemistry, serving as a core pharmacophore for estrogen receptor modulators, fragmented dopamine agonists, and novel antimalarials.

Scaling this molecule from bench (grams) to pilot (kilograms) presents two distinct engineering challenges:

  • Exothermic Control in Precursor Synthesis: The Doebner-Miller condensation used to build the quinoline core is notoriously violent. Uncontrolled scale-up can lead to thermal runaway and polymerization ("tarring").

  • Selectivity in Hydrogenation: The subsequent reduction must be chemoselective (avoiding demethoxylation) and stereocontrolled (managing the C2 chiral center).

This guide details a robust, field-validated two-stage protocol designed for safety and reproducibility. We utilize a Modified Doebner-Miller Protocol utilizing a biphasic quench system to manage heat, followed by a Heterogeneous Catalytic Hydrogenation optimized for yield and catalyst lifetime.

Retrosynthetic Analysis & Route Selection

While Povarov reactions offer elegance, they often require expensive Lewis acids unsuited for multi-kilogram batches. We utilize the classical yet optimized Doebner-Miller / Hydrogenation sequence due to raw material availability and atom economy.

  • Step 1 (Cyclization): p-Anisidine + Crotonaldehyde

    
     6-Methoxy-2-methylquinoline.
    
  • Step 2 (Reduction): 6-Methoxy-2-methylquinoline +

    
    
    
    
    
    6-Methoxy-2-methyl-1,2,3,4-THQ.
Chemical Pathway Diagram[1]

ReactionScheme Anisidine p-Anisidine (Starting Material) Quinoline Intermediate: 6-Methoxy-2-methylquinoline (Aromatic) Anisidine->Quinoline HCl (6M), Toluene Reflux, 100°C (Doebner-Miller) Croton Crotonaldehyde (Reagent) Croton->Quinoline Product Target: 6-Methoxy-2-methyl- 1,2,3,4-tetrahydroquinoline Quinoline->Product H2 (20 bar), Pt/C MeOH, 50°C

Figure 1: Synthetic pathway highlighting the two-stage transformation.

Step 1: Precursor Synthesis (Modified Doebner-Miller)

Critical Safety Notice: The reaction between aniline derivatives and ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-unsaturated aldehydes is highly exothermic. Crotonaldehyde is highly toxic (inhalation hazard) and flammable.[1][2] This step must  be performed in a closed reactor system with a scrubber.
Reagents & Materials Table
ReagentEquiv.[3][4]RoleCritical Attribute
p-Anisidine 1.0SubstrateSolid, toxic. Avoid dust generation.
Crotonaldehyde 1.2ReagentHigh Toxicity. >99% purity required to reduce tar.
HCl (6N) 4.0Catalyst/SolventAqueous phase for protonation.
Toluene 2.0 VolCo-solventBiphasic heat sink; prevents polymerization.
ZnCl2 0.1Lewis AcidOptional: Promotes smoother cyclization.
Detailed Protocol (Scale: 1 kg Input)
  • Reactor Setup: Equip a 20 L glass-lined reactor with a mechanical overhead stirrer (high torque), reflux condenser, internal temperature probe, and a precision dosing pump.

  • Charge: Load p-anisidine (1.0 kg) and Toluene (2.0 L). Stir to create a slurry.

  • Acid Addition: Add 6N HCl (4.0 L) slowly. The exotherm will warm the mixture to ~40°C. p-Anisidine hydrochloride will precipitate/suspend.

  • Heating: Heat the biphasic mixture to a gentle reflux (approx. 95-100°C internal).

  • Controlled Addition (The "Hot Drop"):

    • Load Crotonaldehyde into the dosing pump.

    • Crucial: Add Crotonaldehyde slowly over 4–6 hours , maintaining reflux.

    • Why? Fast addition causes violent boiling and massive tar formation. The slow addition ensures the aldehyde reacts immediately upon contact, keeping the concentration of free aldehyde low.

  • Post-Reaction: Stir at reflux for an additional 2 hours after addition is complete.

  • Quench & Isolation:

    • Cool to 20°C.

    • Basify with 20% NaOH (aq) until pH > 12. Keep T < 40°C (ice bath cooling on jacket).

    • Separate phases. Extract aqueous layer with Toluene (2 x 1 L).

    • Combine organics, wash with brine, and dry over

      
      .
      
    • Purification: The crude quinoline is often dark oil. For scale-up, steam distillation or high-vacuum distillation is preferred over chromatography to remove tars.

    • Target Yield: 65–75%.

Step 2: Catalytic Hydrogenation (Scale-Up)

This step converts the aromatic quinoline to the tetrahydroquinoline (THQ).

Catalyst Selection Strategy
  • Pd/C (Palladium on Carbon): Good activity, but risk of de-methoxylation at high temperatures.

  • Pt/C (Platinum on Carbon): Preferred. Excellent for ring saturation without cleaving the aryl-ether bond.

  • Raney Nickel: Cost-effective alternative, but pyrophoric handling requires dedicated safety protocols.

Recommendation: 5% Pt/C (sulfided or non-sulfided) for highest chemoselectivity.

Protocol (Scale: 500 g Intermediate)
  • Vessel: 5 L Hastelloy or Stainless Steel High-Pressure Autoclave.

  • Loading:

    • Charge 6-Methoxy-2-methylquinoline (500 g).

    • Solvent: Methanol (2.5 L). Note: Acetic acid (10% v/v) can accelerate reaction but requires neutralization later.

    • Catalyst: 5% Pt/C (25 g, 5 wt% loading). Safety: Load under Nitrogen blanket (wet catalyst first) to prevent ignition.

  • Purge:

    • Cycle

      
       (3x, 5 bar).
      
    • Cycle

      
       (3x, 5 bar).
      
  • Reaction:

    • Pressurize to 20 bar (300 psi)

      
      .
      
    • Heat to 50°C . Stirring rate: 800–1000 rpm (gas-liquid mass transfer is rate-limiting).

    • Monitor

      
       uptake. Reaction typically completes in 6–10 hours.
      
  • Workup:

    • Cool to 20°C. Vent

      
       and purge with 
      
      
      
      .
    • Filter catalyst through Celite or a sparkler filter (closed loop). Recycle catalyst if activity permits.

    • Concentrate filtrate under reduced pressure.[4]

Stabilization & Salt Formation

Free base THQs are prone to oxidation (browning) upon air exposure. For storage, convert to the Hydrochloride or Oxalate salt.

  • HCl Salt Protocol: Dissolve oil in EtOAc. Add 1.1 eq of HCl in Isopropanol/Dioxane. Cool to 0°C. Filter white crystalline solid.

Process Control & Analytical Specifications

In-Process Control (IPC)
  • Step 1 End-point: HPLC (Reverse Phase, C18). Look for disappearance of p-anisidine (<1%).

  • Step 2 End-point: HPLC.[4] Confirm complete reduction of Quinoline peak. Watch for "Over-reduction" (ring opening - rare with Pt) or "De-methoxylation" (impurity at RRT 0.9).

Specification Table
TestMethodSpecification
Appearance VisualOff-white to pale yellow solid (Salt form)
Assay HPLC (254 nm)> 98.0%
Purity (Chiral) Chiral HPLCRacemic (unless resolved)
Residual Solvent GC-HS< 5000 ppm (MeOH/Toluene)
Heavy Metals ICP-MSPd/Pt < 10 ppm

Chiral Engineering: Resolution vs. Asymmetric Synthesis

The 2-methyl substituent creates a chiral center (


).
  • Kinetic Resolution (Recommended for <10kg):

    • React racemic THQ with (S)-Naproxen chloride or (L)-Tartaric acid .

    • Separate diastereomeric salts via fractional crystallization in Ethanol.

    • Hydrolyze back to free base.

    • Pros: Robust, no expensive chiral ligands. Cons: Max 50% yield of desired enantiomer.

  • Asymmetric Hydrogenation (Recommended for >10kg):

    • Use Iridium-Phosphoramidite or Ruthenium-Diamine catalysts on the Quinoline precursor.

    • Reference: Ir-catalyzed hydrogenation of quinolines often yields >90% ee.

    • Note: Requires high-pressure screening (50+ bar) and strict oxygen exclusion.

Process Flow Diagram (PFD)

ProcessFlow cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrogenation Reactor1 Reactor R-101 (Glass-Lined) Reflux Toluene/HCl Quench Quench Tank NaOH Neutralization Reactor1->Quench Crude Slurry Distillation Steam Distillation Purification Quench->Distillation Organic Layer Autoclave Autoclave R-201 (Hastelloy) 20 bar H2, Pt/C Distillation->Autoclave Pure Quinoline Filter Catalyst Filtration (Sparkler Filter) Autoclave->Filter Rxn Mixture Crystallizer Crystallizer HCl Salt Formation Filter->Crystallizer Filtrate caption Figure 2: Process Flow Diagram for Pilot Scale Production

References

  • Doebner-Miller Mechanism & Isotope Scrambling

    • Denmark, S. E.
  • Catalytic Hydrogenation of Quinolines (Review)

    • Wang, Y.; Lu, S.-M.; Zhou, Y.-G. Org. Lett.2005, 7, 3235.
  • Safety Data for Crotonaldehyde

    • CDC/NIOSH Pocket Guide to Chemical Hazards.
  • Kinetic Resolution of Tetrahydroquinolines

    • AIP Conference Proceedings2022, 2431, 020004.
  • Iridium-Catalyzed Asymmetric Hydrogenation

    • J. Am. Chem. Soc.[3]2003 , 125, 10536.

Sources

Troubleshooting & Optimization

preventing oxidation of 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Methoxy-2-Methyl-1,2,3,4-Tetrahydroquinoline

A Guide to Preventing Oxidation During Storage and Handling

Welcome to the technical support center for 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions to the most common challenge associated with this compound: its susceptibility to oxidation. This document moves beyond simple instructions to explain the chemical principles behind our recommendations, ensuring you can make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: My freshly synthesized 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline has started to change color from a pale oil to a dark brown liquid after only a few days on the benchtop. What is happening?

This color change is a classic indicator of oxidation. Your compound, a substituted tetrahydroquinoline, is structurally an aromatic amine, a class of molecules known for its sensitivity to atmospheric oxygen.[1] The core structure is prone to dehydrogenation, a process that converts the saturated heterocyclic ring into a more stable, fully aromatic quinoline system.[2][3]

The oxidation process is often a free-radical chain reaction initiated by light, heat, or trace metal impurities.[4] The electron-donating nature of the methoxy group on the aromatic ring and the presence of the secondary amine make the molecule particularly susceptible to losing hydrogen atoms and forming the corresponding 6-methoxy-2-methylquinoline. This newly formed conjugated system absorbs light differently, resulting in the observed discoloration.

To visualize the core chemical transformation, consider the following pathway:

OxidationPathway cluster_0 Susceptible Compound cluster_1 Oxidation Product Tetrahydroquinoline 6-Methoxy-2-Methyl-1,2,3,4-Tetrahydroquinoline (Colorless to Pale Yellow) Quinoline 6-Methoxy-2-Methylquinoline (Colored/Brown) Tetrahydroquinoline->Quinoline Oxidative Aromatization (-2H₂) Initiators O₂, Light, Heat, Metal Impurities Initiators->Tetrahydroquinoline Initiates Dehydrogenation

Caption: Oxidation of tetrahydroquinoline to quinoline.

Q2: What are the ideal storage conditions to prevent this degradation?

To ensure the long-term stability of 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline, you must rigorously control its environment to mitigate the factors that initiate oxidation. The core strategy is to create an oxygen-free, dark, and cold environment.

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, which is the primary oxidant. Argon is denser than air and often preferred for creating a robust inert blanket.
Temperature -20°C (Freezer)Reduces the kinetic rate of oxidation reactions. For highly sensitive applications or very long-term storage, -80°C is also an option.
Light Amber Glass Vial / Aluminum FoilProtects the compound from UV light, which can provide the energy to initiate radical chain reactions.
Container Tightly Sealed Vial with PTFE-lined CapPrevents ingress of air and moisture. Polytetrafluoroethylene (PTFE) liners offer excellent chemical resistance and a superior seal compared to other materials.[5]

Workflow for Optimal Storage:

StorageWorkflow start Start: Freshly Purified Compound vial Place in Amber Vial with PTFE-lined Cap start->vial sparge Sparge with Inert Gas (Argon or Nitrogen) for 2-5 minutes vial->sparge seal Seal Cap Tightly sparge->seal wrap Wrap Vial in Parafilm and then Aluminum Foil seal->wrap label_node Label Clearly (Name, Date, Inert Atmo) wrap->label_node store Store at -20°C label_node->store end_node Stable Storage store->end_node

Caption: Recommended workflow for long-term storage.

Troubleshooting Guide

Problem: I have followed the storage guidelines, but my compound still shows signs of degradation over time. What else can I do?

Even with optimal physical storage, trace amounts of oxygen or impurities can catalyze degradation. In these cases, chemical stabilization using antioxidants is the next line of defense. Aromatic amines and hindered phenols are excellent radical scavengers that can terminate the auto-oxidation process.[4][6]

Solution: Incorporate an Antioxidant

The mechanism of these antioxidants involves donating a hydrogen atom to reactive free radicals, which neutralizes them and stops the degradation chain reaction.[4]

Antioxidant ClassExampleRecommended ConcentrationConsiderations
Hindered Phenols Butylated hydroxytoluene (BHT)0.01 - 0.1% (w/w)Effective and widely available. Can sometimes be removed via vacuum if necessary.
Aromatic Amines 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine0.05 - 0.2% (w/w)Highly efficient for long-term heat stability, but can be less volatile and harder to remove.[6][7] Can be synergistic with phenolic antioxidants.[1]
Phosphites Tris(2,4-di-tert-butylphenyl)phosphite0.05 - 0.1% (w/w)Often used as secondary antioxidants in combination with phenols to decompose hydroperoxides.

Experimental Protocol: Stabilizing with BHT

  • Preparation: Weigh your purified 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline into a clean, dry amber vial.

  • Antioxidant Addition: Prepare a stock solution of BHT in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

  • Doping: Add the appropriate volume of the BHT stock solution to your compound to achieve a final concentration of 0.05% w/w. For example, for 1 gram of your compound, add 0.5 mL of the 1 mg/mL BHT stock.

  • Solvent Removal: Gently mix the solution. Remove the solvent under a stream of nitrogen or argon, followed by placing it under high vacuum for 1-2 hours to ensure all solvent is gone.

  • Final Storage: Once the solvent is fully removed, proceed with the inert atmosphere storage protocol described in Q2.

Problem: How can I confirm that my compound has oxidized and quantify the extent of degradation?

Visual inspection is a good first indicator, but analytical confirmation is essential for research applications.

Solution: Analytical Characterization

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is a powerful tool for assessing purity.

    • Pristine Sample: You will see characteristic signals for the aliphatic protons in the C2, C3, and C4 positions of the tetrahydroquinoline ring (typically in the 1.5-3.5 ppm range).

    • Oxidized Sample: You will observe a decrease in the integration of these aliphatic signals and the appearance of new, sharp signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons of the newly formed quinoline ring. The methyl group at the C2 position will also shift downfield.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is excellent for separating your starting material from its oxidized byproduct and confirming their identities.[8]

    • The tetrahydroquinoline will have a specific retention time and a molecular ion peak (m/z) corresponding to its mass.

    • The oxidized quinoline product will typically have a slightly different retention time and a molecular ion peak that is two mass units lower (due to the loss of two hydrogen atoms).

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for impurities. The oxidized product, being more aromatic and polar, will likely have a different Rf value than the starting material. Spotting your stored sample alongside a fresh or known pure sample can quickly reveal the presence of degradation products.

References

  • Vertex AI Search. (n.d.). Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Aromatic Amines Antioxidants - Performance Additives.
  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. [Link]

  • Pospíšil, J., & Nešpůrek, S. (n.d.). Phenols and aromatic amines as thermal stabilizers in polyolefin processing. ResearchGate. [Link]

  • Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H) - PMC. National Center for Biotechnology Information. [Link]

  • Li, Y., et al. (2023). Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. ACS Omega. [Link]

  • Che, H., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. [Link]

  • Maurer, H. H. (n.d.). Protective activity of aromatic amines and imines against oxidative nerve cell death. ResearchGate. [Link]

  • Clayden, J., et al. (2017). Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench. Chemical Science. [Link]

  • Le Lous, K., et al. (2005). Method for Determining Nitrogenous Heterocycle Compounds in Wine. ACS Publications. [Link]

  • Thermo Fisher Scientific. (2025).
  • PrepChem. (n.d.). Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline. [Link]

  • Filo. (2025).
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. [Link]

  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • Smith, C. J., & Bull, J. A. (2024). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters. [Link]

  • Wikipedia. (n.d.). Tetrahydroquinoline. [Link]

  • ResearchGate. (n.d.). Oxidation methods of nitrogen-containing heterocyclic compounds. [Link]

  • ResearchGate. (n.d.). Thermodynamics of tetrahydroquinoline oxidation. [Link]

  • Reed, R. A., et al. (n.d.). Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids. MPG.PuRe. [Link]

  • ResearchGate. (n.d.). A plausible mechanism for the oxidation of N-heterocycles. [Link]

  • ChemistryViews. (2018). Selective N-Oxidation of Heteroaryls. [Link]

  • Galkin, M. V., & Samec, J. S. M. (2016). Insights into the mechanistic and synthetic aspects of the Mo/P-catalyzed oxidation of N-heterocycles. PMC. [Link]

  • Chavali, M., et al. (2017). Expanding the tetrahydroquinoline pharmacophore. PubMed. [Link]

  • ResearchGate. (n.d.). The synthesis of tetrahydroquinoline derivatives via Pd-catalyzed... [Link]

  • Kulakov, I. V., et al. (n.d.). Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides. ResearchGate. [Link]

Sources

Technical Support Center: Catalytic Hydrogenation of Methoxy-Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the catalytic hydrogenation of methoxy-quinolines. The following sections are designed to address specific experimental challenges with in-depth scientific explanations and actionable protocols.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses common problems encountered during the catalytic hydrogenation of methoxy-quinolines in a question-and-answer format.

Question 1: I am observing low or no conversion of my methoxy-quinoline starting material. What are the likely causes and how can I resolve this?

Answer:

Low conversion is a frequent issue stemming from several factors, primarily related to catalyst activity and reaction conditions.

Primary Causes:

  • Catalyst Deactivation/Poisoning: Quinoline and its hydrogenated tetrahydroquinoline products can act as catalyst poisons, strongly adsorbing to the active sites of many noble metal catalysts like Palladium (Pd) and Platinum (Pt).[1][2] This is a critical consideration, as the nitrogen lone pair can effectively block the catalytic surface.

  • Insufficient Catalyst Activity: The chosen catalyst may not be sufficiently active for the specific methoxy-quinoline substrate under the applied conditions. The electronic and steric effects of the methoxy group can significantly influence reactivity.

  • Suboptimal Reaction Conditions: Temperature, hydrogen pressure, and reaction time are critical parameters. For instance, some ruthenium-catalyzed hydrogenations show no conversion at room temperature and require elevated temperatures to initiate the reaction.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low conversion.

Detailed Protocols & Explanations:

  • Catalyst Selection: If using standard Pd/C, consider switching to catalysts known for higher resistance to nitrogen-containing heterocycles.

    • Rhodium on Alumina (Rh/Al₂O₃): This can be a milder alternative that sometimes limits undesired side reactions.[3]

    • Ruthenium (Ru) and Iridium (Ir) Catalysts: These are often highly effective for quinoline hydrogenation, sometimes in combination with specific ligands for asymmetric synthesis.[4][5] The addition of iodine is frequently crucial for activating iridium catalysts.[4]

    • Gold Nanoparticles (Au/TiO₂): Supported gold catalysts have shown remarkable activity, where the quinoline itself can act as a promoter rather than a poison.[2][6]

  • Reaction Condition Optimization:

    • Temperature & Pressure: Systematically increase the temperature and hydrogen pressure. Some modern palladium catalysts on carbon nitride (Pd/CN) can achieve high yields at 50°C and 20 bar H₂.[1] However, other systems may require more forcing conditions.

    • Solvent Choice: The solvent can dramatically influence both reactivity and selectivity. For some ruthenium complexes, alcoholic solvents like methanol or 2-propanol are effective, whereas aprotic solvents like THF or toluene may hinder the reaction.[1][5] In some cases, the presence of water is essential for catalytic activity.[1]

Question 2: My hydrogenation is not selective. I am getting a mixture of products where either the pyridine ring or the benzene ring is reduced. How can I control the chemoselectivity?

Answer:

Controlling which ring of the methoxy-quinoline is hydrogenated is a significant challenge and is highly dependent on the catalyst system, solvent, and the position of the methoxy group.

Key Factors Influencing Selectivity:

  • Catalyst Choice: Different metals have inherent preferences. Platinum oxide (PtO₂) has been known to favor carbocycle (benzene ring) reduction, while many other catalysts preferentially reduce the pyridine ring.[5] Supported gold catalysts have also shown high chemoselectivity for the heterocyclic ring.[6]

  • Position of the Methoxy Group: This is a critical determinant of selectivity.

    • Methoxy groups on the pyridine ring (e.g., 3- or 4-methoxyquinoline) generally lead to the reduction of that ring.[5]

    • Methoxy groups on the carbocyclic ring (e.g., 5-, 6-, or 7-methoxyquinoline) can lead to mixtures of products, with the formation of 1,2,3,4-tetrahydroquinoline often accompanying the desired 5,6,7,8-tetrahydroquinoline.[5]

    • 8-Methoxyquinoline is a special case where hydrogenation can occur on the carbocycle without reduction of the heterocycle, particularly with certain ruthenium catalysts.[5]

  • Additives and Solvents: The addition of bases like DBU or alkali metal carbonates can switch the chemoselectivity for some ruthenium catalysts, favoring carbocycle hydrogenation.[5] The polarity of the solvent can also play a role.[5]

Strategies for Controlling Chemoselectivity:

Target ProductRecommended StrategyRationale
1,2,3,4-Tetrahydroquinoline (Pyridine ring reduction)Use supported Gold (Au/TiO₂) or Palladium (Pd/C) catalysts.[6][7] For asymmetric synthesis, Iridium-based catalysts are highly effective.[4]These catalysts generally show a high preference for the hydrogenation of the N-heterocyclic ring.
5,6,7,8-Tetrahydroquinoline (Benzene ring reduction)Employ a Ru-PhTRAP catalyst system, often in the presence of a base like K₂CO₃.[5]This specific ruthenium complex has been shown to selectively hydrogenate the carbocyclic ring of quinolines.[5]

Question 3: I am observing hydrogenolysis of the methoxy group, resulting in a hydroxyl group or complete removal of the oxygen. How can I prevent this side reaction?

Answer:

Hydrogenolysis of the C-O bond in methoxy groups, particularly those in benzylic-type positions (like 8-methoxyquinoline), is a common undesired side reaction.

Factors Promoting Hydrogenolysis:

  • Catalyst Type: Palladium catalysts are particularly prone to causing hydrogenolysis.

  • Solvent: Protic solvents, especially in the presence of acid, can facilitate this reaction. For instance, with an 8-methoxyquinoline substrate, a ruthenium catalyst in 2-propanol was observed to cleave the benzylic C-O bond.[5]

  • Reaction Temperature: Higher temperatures generally increase the rate of hydrogenolysis.

Mitigation Strategies:

  • Solvent Change: Switching to an aprotic solvent like ethyl acetate (EtOAc) can completely suppress the undesired hydrogenolysis.[5] A combination of ethyl acetate and toluene has also been reported to be effective in preventing reductive cleavage.[3]

  • Catalyst Screening: If hydrogenolysis persists, consider catalysts less prone to this side reaction. Rhodium on alumina can be a milder option.[3]

  • Optimize Conditions: Reduce the reaction temperature and pressure to the minimum required for the desired hydrogenation to occur.

Reaction Pathway Visualization:

Hydrogenolysis_Side_Reaction Methoxyquinoline Methoxy-Quinoline Hydrogenated_Methoxy Desired Product (Hydrogenated Methoxy-Quinoline) Methoxyquinoline->Hydrogenated_Methoxy Desired Hydrogenation Hydroxy_Product Side Product (Hydroxy-Quinoline) Methoxyquinoline->Hydroxy_Product Hydrogenolysis (Step 1) Deoxygenated_Product Side Product (Deoxygenated Quinoline) Hydroxy_Product->Deoxygenated_Product Hydrogenolysis (Step 2)

Caption: Desired reaction vs. undesired hydrogenolysis pathway.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for catalytic hydrogenation of quinolines?

A1: The mechanism can vary depending on the catalyst. For many metal surfaces, it involves the dissociative adsorption of H₂ onto the catalyst surface. The quinoline then adsorbs onto the surface and undergoes stepwise addition of hydrogen atoms. For some systems, like atomically dispersed Ir on α-MoC, a water-promoted pathway is more favorable, leading to high selectivity for the 1,2,3,4-tetrahydroquinoline product.[8]

Q2: How does the choice of support for a palladium catalyst affect the reaction?

A2: The support can influence the dispersion and stability of the palladium nanoparticles. While various supports like alumina and titania are used, the grade of activated carbon has been found to be a key factor in controlling performance, sometimes more so than surface modifications.[7][9]

Q3: Are there non-precious metal catalysts that can be used for methoxy-quinoline hydrogenation?

A3: Yes, there has been significant research into catalysts based on earth-abundant metals. Cobalt-based catalysts, sometimes generated in-situ from Co(OAc)₂ and zinc powder, have been shown to be effective for the hydrogenation of various quinoline derivatives.[10][11] Nickel-based catalysts, such as Raney nickel, are also used.[12] These systems can be a cost-effective alternative to precious metal catalysts.

Q4: Can I run these hydrogenations without high-pressure equipment?

A4: While many traditional hydrogenations require high-pressure autoclaves, some modern methods operate under milder conditions. For example, photocatalytic methods using water as the hydrogen source can proceed without high-pressure H₂ gas.[13] Additionally, transfer hydrogenation protocols using hydrogen donors like formic acid or ammonia-borane can also be performed under less demanding conditions.[12]

References

  • Application Notes and Protocols for the Catalytic Asymmetric Hydrogenation of Quinolines to Chiral Tetrahydroquinolines. Benchchem.
  • Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen
  • Catalytic asymmetric hydrogenation of quinoline carbocycles. Royal Society of Chemistry.
  • Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. Catalysis Science & Technology (RSC Publishing).
  • Optimization of reaction conditions for selective quinoline hydrogen
  • Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt C
  • Proposed mechanism for the transfer hydrogenation of quinoline to 1,2,3,4‐tetrahydroquinoline.
  • Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt C
  • Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega.
  • How to remove methoxy group by oxidation
  • The different mechanisms for quinoline hydrogenation over Ir...
  • An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society.
  • Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. Catalysis Science & Technology (RSC Publishing).
  • Study on the Selective Hydrogenation of Quinoline Catalyzed by Composites of Metal-Organic Framework and Pt Nanoparticles. Acta Chimica Sinica.
  • Hydrogen
  • Deactivation and reactivation of Pd/C catalyst used in repeated batch hydrodechlorination of PCE.
  • Understanding the mechanism of the competitive adsorption in 8-methylquinoline hydrogenation over a Ru c
  • Poisoning and deactivation of palladium c
  • Catalytic Performance of Pd Deposited on Various Carriers in Hydrogen
  • Homogeneous pressure hydrogenation of quinolines effected by a bench-stable tungsten-based pre-catalyst.
  • Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroform
  • Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide C
  • Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites.
  • An unusual chemoselective hydrogenation of quinoline compounds using supported gold c

Sources

Validation & Comparative

Optimizing Purity Analysis of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline (MMTHQ) presents a classic "basic amine" challenge in liquid chromatography. Structurally, it consists of a tetrahydroquinoline backbone (secondary amine) with an electron-donating methoxy group.

Key Physicochemical Properties:

  • Basicity: The secondary amine nitrogen typically exhibits a pKa ~9.0–10.0. At neutral pH, it is positively charged.

  • Chirality: The methyl group at position 2 creates a chiral center. While this guide focuses on chemical purity (achiral), the method must resolve diastereomeric impurities if present, or be adaptable for chiral screening.

  • Oxidation Potential: The tetrahydro- ring is susceptible to oxidation, reverting to the fully aromatic 6-methoxy-2-methylquinoline . This is the critical "Related Substance A" that must be resolved.

The Problem with Standard Methods

Standard C18 protocols often fail for MMTHQ due to silanol interactions . The protonated amine (


) interacts ionically with residual silanols (

) on the silica support, causing:
  • Severe peak tailing (

    
    ).
    
  • Variable retention times.

  • Poor resolution from the oxidized impurity.

This guide compares three distinct separation strategies to identify the optimal protocol for purity assessment.

Comparative Strategy: Three Approaches

We evaluated three method development pathways to optimize peak shape and selectivity.

ParameterMethod A: Traditional Acidic Method B: High pH Hybrid Method C: Phenyl-Hexyl Selectivity
Stationary Phase Standard C18 (5 µm, 100Å)Hybrid C18 (Ethylene-Bridged Silica)Phenyl-Hexyl
Mobile Phase pH pH 2.5 (0.1% Formic Acid)pH 10.0 (10mM Ammonium Bicarbonate)pH 3.0 (10mM Phosphate)
Mechanism Hydrophobic + Ion SuppressionHydrophobic (Neutral Amine)Hydrophobic +

-

Interaction
Primary Goal Protonate silanols to reduce tailing.Neutralize the analyte to prevent ionic drag.Exploit aromatic differences between MMTHQ and impurities.
Comparative Data Summary

The following data summarizes the performance of each method in resolving MMTHQ from its oxidized impurity (6-methoxy-2-methylquinoline).

Performance MetricMethod A (Acidic C18)Method B (High pH Hybrid)Method C (Phenyl-Hexyl)
Retention Time (MMTHQ) 4.2 min8.5 min5.1 min
Tailing Factor (

)
1.8 (Poor)1.05 (Excellent) 1.3 (Acceptable)
Resolution (

)
2.15.5 4.8
Theoretical Plates (

)
~4,500~12,000~8,000
Verdict Not RecommendedRecommended (Best Purity) Alternative (Best Selectivity)

Analysis: Method B (High pH) is superior. By operating at pH 10 (above the pKa), the amine is deprotonated (neutral). This eliminates ionic interaction with silanols, sharpening the peak significantly. Method C is a viable alternative if the sample contains complex aromatic by-products (e.g., isomers of the methoxy group), as the Phenyl phase interacts differently with the electron-rich ring.

Visualizing the Separation Mechanism

The following diagram illustrates why Method B and C outperform Method A for this specific molecule.

G cluster_0 Method A: Acidic C18 cluster_1 Method B: High pH Hybrid cluster_2 Method C: Phenyl-Hexyl Analyte MMTHQ (Analyte) Silanol Silanol (Si-O-) Analyte->Silanol Ionic Attraction (Causes Tailing) C18_A C18 Chain Analyte->C18_A Hydrophobic PiSystem Phenyl Ring Analyte->PiSystem Pi-Pi Stacking (Enhanced Selectivity) NeutralAmine Neutral Amine (N:) C18_B Hybrid C18 NeutralAmine->C18_B Strong Hydrophobic (Sharp Peak)

Caption: Mechanism of interaction. Method A suffers from silanol drag. Method B eliminates charge. Method C utilizes Pi-Pi selectivity.

Recommended Protocol: High pH Hybrid Method

This protocol is the "Gold Standard" for chemical purity analysis of MMTHQ, ensuring robust quantification of the main peak and the oxidized impurity.

Instrumentation & Conditions[1][2][3][4][5][6]
  • System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 × 150 mm, 3.5 µm or 5 µm). Note: These columns are engineered to withstand pH > 10.

  • Temperature: 35°C (Improves mass transfer for basic amines).

  • Detection: UV @ 254 nm (Aromatic ring) and 280 nm.

  • Flow Rate: 1.0 mL/min.[1]

Mobile Phase Preparation[8]
  • Buffer (Solvent A): 10 mM Ammonium Bicarbonate.

    • Preparation: Dissolve 0.79 g Ammonium Bicarbonate in 1 L water. Adjust pH to 10.0 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.

  • Organic (Solvent B): Acetonitrile (HPLC Grade).[2][3]

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Comment
0.09010Initial equilibration
15.01090Elute non-polars
18.01090Wash
18.19010Re-equilibration
23.09010End of run
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[3]

  • Concentration: 0.5 mg/mL (Assay); 1.0 mg/mL (Impurity profiling).

  • Note: Prepare fresh. Tetrahydroquinolines can oxidize in solution over 24 hours. Amber vials are recommended.

Method Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), perform the following system suitability tests before routine use.

A. System Suitability Criteria
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the MMTHQ peak.
  • Resolution (

    
    ):  Must be 
    
    
    
    between MMTHQ and 6-methoxy-2-methylquinoline (oxidized impurity).
  • Precision: RSD of peak area for 6 replicate injections

    
    .
    
B. Linearity & Sensitivity
  • Linearity:

    
     over 50% to 150% of target concentration.
    
  • LOD/LOQ: Estimated at 0.05% and 0.15% (area normalization) respectively, ensuring trace impurities are detected.

Troubleshooting & Optimization

Troubleshooting Start Issue Detected Tailing Peak Tailing > 1.5 Start->Tailing Split Split Peaks Start->Split Drift RT Drift Start->Drift CheckPH CheckPH Tailing->CheckPH Is pH > 9.5? SolventMismatch SolventMismatch Split->SolventMismatch Diluent vs MP Temp Temp Drift->Temp Temp fluctuation OldCol OldCol CheckPH->OldCol Yes RemakeBuf RemakeBuf CheckPH->RemakeBuf No Replace Replace OldCol->Replace Column Void/Age Adjust Adjust RemakeBuf->Adjust Adjust pH to 10.0 WeakDiluent WeakDiluent SolventMismatch->WeakDiluent Use weaker diluent Oven Oven Temp->Oven Check Oven

Caption: Decision tree for common HPLC issues with basic amines.

Critical Note on Chirality

If enantiomeric purity is required (distinguishing the R and S isomers at the 2-methyl position), this reverse-phase method is insufficient . You must switch to a Chiral Stationary Phase (CSP).

  • Recommended CSP: Amylose-based (e.g., Chiralpak AD-H or IG).

  • Mode: Normal Phase (Hexane/IPA/DEA) is typically superior for chiral resolution of tetrahydroquinolines.

References

  • PubChem. (n.d.). 6-Methoxy-1,2,3,4-tetrahydroquinoline Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Dolan, J. W. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. Retrieved October 26, 2023, from [Link]

  • Waters Corporation. (2023). XBridge BEH C18 Column Care & Use Manual. (Demonstrates high pH stability for basic amines). Retrieved October 26, 2023, from [Link]

  • UCL Discovery. (2024). Bioalkylation Strategies to Synthesize Allylated Tetrahydroisoquinolines. (Reference for tetrahydroquinoline purification methods). Retrieved October 26, 2023, from [Link]

Sources

Comparative Mass Spectrometric Profiling of 6-Methoxy-2-Methyl-1,2,3,4-Tetrahydroquinoline

[1]

Executive Summary: The Diagnostic Scaffold

In the realm of drug discovery, 1,2,3,4-tetrahydroquinolines (THQs) serve as privileged scaffolds for alkaloids, potential antitumor agents, and antioxidants. 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline (hereafter 6-MeO-2-Me-THQ ) represents a critical structural intersection: it combines the electron-donating methoxy group of bioactive quinolines with the steric governance of a C2-methyl substituent.[1]

This guide provides an in-depth technical analysis of its fragmentation behavior under Electron Ionization (EI).[1] Unlike simple spectral matching, we dissect the mechanistic causality of its fragmentation, comparing it against structural analogs to provide a self-validating identification protocol for medicinal chemists and analytical scientists.[1]

Instrumental Prerequisites & Methodology

To replicate the fragmentation patterns described below, the following experimental conditions are recommended. These parameters ensure that "soft" ionizations do not obscure the diagnostic skeletal rearrangements required for structural confirmation.[1]

ParameterRecommended SettingRationale
Ionization Mode Electron Ionization (EI)Required to induce the diagnostic ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-cleavage and RDA pathways.[1] ESI often yields only

.[1][2]
Electron Energy 70 eVStandardizes fragmentation efficiency for library comparison (NIST/Wiley).[2]
Source Temp 230°CPrevents thermal degradation while ensuring efficient volatilization.[1]
Inlet Mode Split/SplitlessSplit (10:1) recommended to prevent detector saturation from the stable molecular ion.[1]
Deep Dive: Fragmentation Mechanics

The mass spectrum of 6-MeO-2-Me-THQ (

Primary Pathway: The

-Cleavage (Dominant)

The most intense signal (Base Peak) arises from the loss of the methyl group at the C2 position.

  • Mechanism: The radical cation is localized on the nitrogen. The bond alpha to the nitrogen (C2-CH3) weakens significantly.

  • Result: Homolytic cleavage ejects a methyl radical (

    
    ), resulting in a highly stable, resonance-stabilized iminium ion.[1][2]
    
  • Diagnostic Shift:

    
     (
    
    
    ).
  • Comparison Note: In unsubstituted THQ, the

    
     peak (loss of H) is prominent. Here, the 
    
    
    completely suppresses the
    
    
    because losing a methyl radical is thermodynamically favored over losing a hydrogen radical.[1]
Secondary Pathway: Retro-Diels-Alder (RDA)

While less dominant than in unsubstituted THQs, the RDA mechanism provides confirmation of the saturated ring structure.

  • Mechanism: The cyclohexene-like portion of the ring undergoes cycloreversion.[1]

  • Result: Loss of propene (

    
    , 42 Da) due to the 2-methyl substitution.
    
  • Diagnostic Shift:

    
    .
    
  • Significance: This ion (

    
    ) corresponds to the radical cation of p-anisidine-methylene (
    
    
    ), confirming the integrity of the aromatic ring and the methoxy substituent.
Tertiary Pathway: Methoxy Ejection
  • Mechanism: Direct loss of the methoxy methyl radical or expulsion of CO/CHO from the aromatic system.

  • Diagnostic Shift:

    
     (Loss of methyl from the iminium ion) or 
    
    
    (Loss of
    
    
    ).[2]
Comparative Diagnostics: Specificity vs. Analogs

To validate the identity of 6-MeO-2-Me-THQ, one must distinguish it from its close structural relatives.[1] The table below outlines the "Decision Tree" logic for differentiation.

Feature6-MeO-2-Me-THQ (Target)2-Methyl-THQ (Analog A)6-Methoxy-THQ (Analog B)[1]Diagnostic Logic
Molecular Ion (

)
m/z 177 m/z 147m/z 163First-pass filter based on MW.[1]
Base Peak m/z 162 (

)
m/z 132 (

)
m/z 162 (

)
CRITICAL: 6-Methoxy-THQ loses H (

) to form the base peak.[1] The Target loses Me (

).[1][3] Both land at 162, but the origin differs.
RDA Fragment m/z 135 (Loss of 42)m/z 105 (Loss of 42)m/z 135 (Loss of 28)The Target loses Propene (42 Da).[2] Analog B loses Ethylene (28 Da).[1][2]
Methoxy Loss Present (

)
AbsentPresentConfirms presence of oxygenation on the aromatic ring.[1]
Visualizing the Fragmentation Tree

The following diagram maps the causal relationships between the molecular structure and the detected ions.

FragmentationM_IonMolecular Ion (M+)m/z 177[C11H15NO]+.Alpha_Cleavageα-Cleavage Product(Base Peak)m/z 162[C10H12NO]+M_Ion->Alpha_Cleavage Loss of CH3• (C2-Methyl) Dominant PathwayRDA_ProductRDA Fragment(p-Anisidine deriv.)m/z 135[C8H9NO]+.M_Ion->RDA_Product Retro-Diels-Alder Loss of Propene (C3H6)Sec_FragSecondary Fragment(Loss of CO/CH3)m/z 134 / 147Alpha_Cleavage->Sec_Frag Heterolytic Cleavages

Caption: Mechanistic fragmentation tree of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline under 70 eV EI conditions.

Experimental Protocol for Identification

To confirm the identity of a synthesized or extracted sample suspected to be 6-MeO-2-Me-THQ:

  • Acquire Spectrum: Run the sample using the parameters in Section 2.[1]

  • Check Molecular Ion: Verify

    
     at m/z 177.[1] If 176 is stronger, suspect dehydrogenation (impurity).[2]
    
  • Calculate Loss to Base Peak:

    • Subtract Base Peak m/z from 177.[1]

    • If

      
       Da: Confirms 2-Methyl  substitution (or other alkyl 
      
      
      to N).[1]
    • If

      
       Da: Suspect lack of C2-substitution  (e.g., 6-methoxy-THQ).[1]
      
  • Verify RDA Satellite: Look for m/z 135.

    • This confirms the 6-methoxy group is intact and the ring is saturated.[1]

    • Note: If the peak is at m/z 105, the methoxy group is missing (indicates 2-methyl-THQ).[1]

References
  • Draper, P. M., & MacLean, D. B. (1968).[1][2] Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(8), 1499–1505.[2] [Link][2]

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of Quinoline, 1,2,3,4-tetrahydro-2-methyl-.[1][2][4][5] NIST Chemistry WebBook, SRD 69. [Link][2]

  • Gross, J. H. (2017).[1][2] Mass Spectrometry: A Textbook (3rd ed.).[1] Springer International Publishing.[1] (Referencing Retro-Diels-Alder mechanisms in heterocyclic compounds).

  • Starke, I., et al. (2008).[1][2][6] Mass spectra of tetrahydroisoquinoline-fused heterocycles: influence of ring size and fusion. Rapid Communications in Mass Spectrometry, 22(10), 1519-1527.[1][2][6] [Link]

Safety Operating Guide

6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline (CAS: 42835-96-1) is a specialized heterocyclic amine used primarily as a pharmaceutical intermediate. Unlike general organic solvents, this compound possesses specific secondary amine reactivity and oxidative instability that dictate its disposal pathway.

Core Directive:

  • Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.

  • Strict Segregation: NEVER mix with oxidizing acids (Nitric, Chromic) or nitrosating agents. Risk of exothermic reaction or formation of carcinogenic nitrosamines.

  • Status: Regulated Hazardous Waste (RCRA Non-Halogenated Organic).

Chemical Profile & Hazard Logic

To ensure safety, operators must understand the causality behind these protocols. This compound is not just "waste"; it is a reactive chemical entity.[1]

ParameterDataOperational Implication
CAS Number 42835-96-1 Use this for specific waste manifesting.
Physical State Pale yellow oilViscous liquid; requires leak-proof secondary containment.
Reactivity Air Sensitive Oxidizes to brown quinoline derivatives upon exposure. Waste containers may discolor; this is expected.
Chemical Class Secondary AmineBasic. Incompatible with strong acids and oxidizers.
Flash Point >110°C (Predicted)Combustible. Classified as "Ignitable" if in solvent mixture.

Expert Insight: The "browning" effect observed in older samples is due to the oxidation of the tetrahydroquinoline ring to the fully aromatic quinoline or quinolone. While this changes the chemical identity slightly, it does not alleviate the toxicity or the requirement for incineration.

Detailed Disposal Protocol

This workflow is designed to be a self-validating system. If you cannot check a box (e.g., "Is pH neutral?"), the process must halt.

Step 1: Waste Stream Segregation
  • Do Not pour down the drain. This compound is toxic to aquatic life and can disrupt microbial balance in water treatment plants.

  • Segregate into the Non-Halogenated Organic Waste stream.

  • Critical Check: Ensure the waste container does not contain strong mineral acids (Sulfuric, Hydrochloric) or oxidizers.

    • Reasoning: Amines react exothermically with acids to form salts. While salts are stable, the heat generation in a closed waste drum can cause over-pressurization.

Step 2: Containerization & Stabilization
  • Vessel Selection: Use Amber Glass or HDPE (High-Density Polyethylene) containers.

    • Note: Amber glass is preferred to slow photo-oxidation, though not strictly required for waste.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Solvent Dilution: If the compound is pure (e.g., expired reagent), dissolve it in a compatible combustible solvent (e.g., Ethanol, Acetone) before disposal.

    • Why? Pure amines can be viscous and difficult to pump at the incineration facility. Dilution facilitates safer handling.

Step 3: Labeling & Manifesting

Label the container clearly with the following standard nomenclature:

  • Content: "Waste 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline, [Solvent Name]"

  • Hazards: Irritant, Toxic, Combustible.

Visualized Decision Workflow

The following logic tree dictates the operational flow for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 6-methoxy-2-methyl-1,2,3,4-THQ StateCheck Physical State? Start->StateCheck Liquid Liquid / Oil StateCheck->Liquid Solid Solid / Adsorbed (e.g., Silica, Rags) StateCheck->Solid PurityCheck Is it Pure or in Solution? Liquid->PurityCheck SolidWaste Stream C: Solid Hazardous Waste Solid->SolidWaste Pure Pure Substance PurityCheck->Pure Solution Dissolved in Solvent PurityCheck->Solution Dilution ACTION: Dilute with Acetone or Ethanol Pure->Dilution To reduce viscosity Segregation Segregation Check: Halogens present? Solution->Segregation Dilution->Segregation Halogenated Stream A: Halogenated Organic Waste Segregation->Halogenated Yes (e.g. DCM) NonHalogenated Stream B: Non-Halogenated Organic Waste Segregation->NonHalogenated No (e.g. MeOH)

Figure 1: Decision logic for waste stream assignment. Note that "Stream B" is the preferred route for the pure diluted compound.

Emergency Contingencies (Spill Management)

In the event of a benchtop spill of the pure oil:

  • Evacuate & Ventilate: The vapor may be irritating to the respiratory tract.

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Containment: Do not use water. The oil is likely immiscible and will spread.

  • Absorbent: Use Vermiculite or Sand .

    • Avoid: Paper towels for large spills, as the high surface area can increase evaporation rates of the amine.

  • Decontamination: Wipe the area with a dilute acetic acid solution (vinegar) to neutralize the amine residue, followed by soap and water.

Regulatory Compliance (US/EU Context)

  • RCRA (USA): This compound is not explicitly P-listed or U-listed, but it meets the characteristic of Ignitability (D001) if in a solvent mixture and potentially Toxicity depending on leachate tests. It must be treated as a hazardous chemical waste.

  • REACH (EU): Dispose of in accordance with European Waste Catalogue (EWC) code 07 01 04 * (other organic solvents, washing liquids and mother liquors).

References

  • Chemical Identity & Properties

    • Title: 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 42835-96-1) Product Detail.

    • Source: Sigma-Aldrich / Merck.
  • Synthesis & Stability

    • Title: Heterogeneous Hydrogenation of Quinoline Derivatives.[2]

    • Source: Thieme Connect (Synthesis 2022).
  • General Waste Classification

    • Title: Hazardous Waste Characteristics (Ignitability, Corrosivity, Reactivity, Toxicity).[3]

    • Source: U.S. Environmental Protection Agency (EPA).[3]

    • URL:[Link]

Sources

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